Conformational constraints of alpha-methyl-phenylalanine derivatives
Engineering Peptidomimetics: Conformational Constraints and Applications of -Methyl-Phenylalanine Derivatives Executive Summary Peptides are inherently flexible molecules, a characteristic that often leads to poor recept...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Peptidomimetics: Conformational Constraints and Applications of
-Methyl-Phenylalanine Derivatives
Executive Summary
Peptides are inherently flexible molecules, a characteristic that often leads to poor receptor selectivity, high entropic penalties upon target binding, and high susceptibility to proteolytic degradation. The introduction of
-dialkyl amino acids, such as -methyl-phenylalanine (-MePhe), represents a cornerstone strategy in modern peptidomimetic drug design. By replacing the -proton of phenylalanine with a methyl group, researchers impose severe steric constraints on the peptide backbone, fundamentally altering its Ramachandran conformational space and enhancing its pharmacokinetic profile.
Mechanistic Principles of Conformational Constraints
The substitution of the
-hydrogen with a methyl group restricts the rotational freedom around the () and () bonds.
Ramachandran Preferences:
Unlike natural L-phenylalanine, which can access a broad range of
-sheet and -helical conformations, -MePhe is strictly confined. The causality here is thermodynamic: the steric clash between the bulky -methyl group and the adjacent carbonyl oxygen or amide nitrogen forces the backbone into low-energy regions corresponding exclusively to right- or left-handed -helices () or specific -turn (Type I/III) structures.
Causality in Design:
This restriction is highly predictable and acts as a structural nucleator. When incorporated into a sequence,
-MePhe propagates helical or turn structures to adjacent residues. In amyloid research,1[1]. Because their restricted angles are incompatible with the extended -strand conformation (), they physically2[2].
Logical flow of
-methylation dictating peptide secondary structure and stability.
Proteolytic Stability and Pharmacokinetics
A primary limitation of peptide therapeutics is rapid degradation by endogenous proteases (e.g., chymotrypsin, which cleaves adjacent to aromatic residues like Phe).
Mechanism of Resistance:
Proteases require the peptide backbone to adopt an extended conformation to fit into the catalytic cleft. The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-methyl group of -MePhe introduces a severe steric clash within the subsite of proteases, physically preventing the scissile bond from reaching the catalytic triad. Furthermore, [3].
Empirical Evidence:
Studies utilizing
-MePhe demonstrate that its incorporation yields 4[4], compared to the rapid half-life (often minutes) of the natural monoalkyl counterpart.
Table 1: Comparative Proteolytic Stability of Phenylalanine vs.
-MePhe Derivatives
Peptide Modification
Target Protease
Conformational State
Half-Life ()
Mechanistic Outcome
Standard L-Phe
Chymotrypsin / Serum
Extended / Flexible
< 30 minutes
Rapid cleavage at scissile bond
-MePhe Substituted
Chymotrypsin / Serum
Restricted ( / Turn)
> 24 hours
Steric exclusion from subsite
Fluorinated -MePhe
Cathepsin / Serum
Highly Restricted
> 48 hours
Enhanced hydrophobic shielding
Applications in Drug Development
The dual benefits of conformational pre-organization and metabolic stability make
-MePhe invaluable in rational drug design.
Opioid Receptor Ligands: The incorporation of
-MePhe into opioid peptides (e.g., H-Tyr-NMePhe-Phe-Phe-NH2) significantly alters receptor selectivity. The5[5] over the -opioid receptor (DOR), shifting it to a full agonist in vivo[6].
SH2 Domain Inhibitors: In the design of Grb2 SH2 domain-binding peptides,
-MePhe-based phosphotyrosyl mimetics have been utilized. The rigidified backbone decreases the entropic penalty of binding, yielding7[7].
Experimental Workflows: Synthesis and Incorporation
Synthesizing peptides containing
-disubstituted amino acids is notoriously difficult due to the steric shielding of the -amine. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail, resulting in incomplete couplings and truncated deletion sequences.
Protocol: Optimized SPPS Coupling for Sterically Hindered
-MePhe
To overcome steric hindrance, highly reactive coupling reagents (e.g., HATU) and specialized parameters are required. This protocol is designed as a self-validating system: the use of the Kaiser test ensures the primary amine is fully reacted before proceeding.
Resin Preparation: Swell the Fmoc-protected resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for
minutes. Wash thoroughly with DMF () to remove residual base.
Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-
-MePhe-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIEA). Allow pre-activation for exactly 2 minutes to form the highly reactive active ester.
Coupling: Add the activated amino acid solution to the resin. Due to steric hindrance,8[8].
Validation (Critical Step): Perform a Kaiser test on a micro-cleaved bead. A colorless/yellow bead indicates successful coupling (absence of free amines). If the bead turns blue, the coupling has failed, and Step 4 must be repeated with fresh reagents.
Capping: Treat the resin with a solution of acetic anhydride/DIEA in DMF to cap any unreacted chains, preventing the formation of complex deletion sequences during subsequent cycles.
Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered α-MePhe.
References
Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics
PubMed / NIH
[Link]
Design, Synthesis, and Optimization of Opioid Receptor Peptidomimetics
ResearchGate[Link]
US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation
Google P
Sequence-Dependent Self-Assembly and Structural Diversity of Islet Amyloid Polypeptide-Derived β-Sheet Fibrils
PubMed Central / NIH[Link]
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains
PubMed Central / NIH[Link]
Room temperature ionic liquids (RTIL's) are convenient solvents for peptide synthesis!
ResearchGate[Link]
3-Phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for SolidPhase Peptide Synthesis
ResearchGate
[Link]
Stereochemical characteristics of DL-alpha-methylphenylalanine
An In-Depth Technical Guide to the Stereochemical Characteristics of DL-alpha-methylphenylalanine Foreword In the landscape of pharmaceutical development and nuanced biochemical research, the spatial arrangement of atoms...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stereochemical Characteristics of DL-alpha-methylphenylalanine
Foreword
In the landscape of pharmaceutical development and nuanced biochemical research, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. DL-alpha-methylphenylalanine (α-MePhe), a synthetic amino acid, stands as a quintessential example of this principle. As a racemic mixture, it comprises two non-superimposable mirror-image isomers—enantiomers—whose individual interactions with the chiral environment of a biological system can elicit dramatically different, and sometimes opposing, effects. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the stereochemical characteristics of DL-alpha-methylphenylalanine, grounded in both theoretical principles and field-proven analytical strategies. Herein, we dissect the causality behind experimental choices, offering self-validating protocols and a robust framework for the confident resolution, characterization, and application of these critical stereoisomers.
Chapter 1: The Foundational Stereochemistry of α-Methylphenylalanine
DL-alpha-methylphenylalanine is a structural analogue of the proteinogenic amino acid phenylalanine, distinguished by a methyl group at the alpha-carbon (α-carbon).[1][2] This substitution creates a chiral center, giving rise to two enantiomers: (S)-α-methylphenylalanine (the L-form) and (R)-α-methylphenylalanine (the D-form).[3][4] The racemic mixture, DL-α-methylphenylalanine, contains equal amounts of these two enantiomers.[2]
Like other amino acids, α-MePhe exists as a zwitterion at physiological pH, possessing both a protonated amino group and a deprotonated carboxyl group.[3] The presence of the phenyl group lends it hydrophobic characteristics, influencing its solubility and interactions.[3] However, it is the three-dimensional arrangement around the α-carbon that dictates its unique biological signature. The addition of the methyl group, compared to native phenylalanine, introduces steric hindrance that can significantly alter its binding affinity for enzymes and transporters.
Caption: Inhibition of key enzymes in amino acid metabolism by α-MePhe.
Chapter 3: Analytical Methodologies for Enantiomeric Resolution
The resolution of the DL-racemate into its constituent enantiomers is the cornerstone of its stereochemical characterization. The choice of method depends on the analytical goal, whether it is quantitative analysis of enantiomeric excess (e.e.), preparative isolation of pure isomers, or absolute configuration assignment.
Chiral HPLC is the workhorse for enantioseparation, offering high resolution, sensitivity, and reproducibility. [5]The fundamental principle involves creating a transient diastereomeric relationship between the enantiomers and a chiral selector, leading to differential retention times.
[6]
Caption: Workflow comparison of three primary chiral HPLC methodologies.
Method 1: Direct Separation with Chiral Stationary Phases (CSPs)
Causality: This is the most straightforward approach. The stationary phase is functionalized with a chiral selector that interacts differently with each enantiomer through mechanisms like hydrogen bonding, π-π stacking, and steric hindrance. For α-methylated amino acids, teicoplanin-based (e.g., Chirobiotic T) and other polysaccharide-based CSPs have proven highly effective. [7][8]The Crownpak CR(+) column, while effective for many amino acids, may co-elute α-methylated analogues.
[7][8]* Experimental Protocol: Separation on a Teicoplanin-Based CSP
Column: Chirobiotic T (or equivalent macrocyclic glycopeptide-based CSP).
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer or water. The exact ratio is critical for resolution and must be optimized.
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
Sample Preparation: Dissolve a known quantity of DL-α-MePhe in the mobile phase to a final concentration suitable for UV detection (e.g., 0.1-1.0 mg/mL).
Injection and Elution: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
Data Analysis: Integrate the peak areas of the two separated enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% e.e.).
Method 2: Indirect Separation via Pre-Column Derivatization
Causality: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase like a C18 column. Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent, FDAA) is a widely used CDA for amino acids.
[7][8][9]* Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
Reaction Setup: In a microvial, dissolve ~50 µg of DL-α-MePhe in 100 µL of 1M NaHCO₃.
Derivatization: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
Quenching: After incubation, cool the vial to room temperature and neutralize the reaction by adding 100 µL of 2M HCl.
Sample Preparation for HPLC: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase (e.g., 50:50 acetonitrile:water).
HPLC Analysis: Inject the sample onto a standard C18 column and elute using a suitable gradient of acetonitrile and water, monitoring with a UV detector (e.g., 340 nm). The two resulting peaks correspond to the L-D and L-L diastereomers.
Causality: CLEC utilizes a chiral ligand, typically an amino acid, complexed with a metal ion (e.g., Cu²⁺) in the mobile phase. This chiral complex forms transient, diastereomeric ternary complexes with the enantiomers of the analyte. The differing stability of these ternary complexes leads to different retention times on a conventional achiral column (e.g., C18). [10]This method is often cost-effective as it avoids expensive chiral columns.
Experimental Protocol: CLEC using a Copper(II)-L-Phenylalanine Complex
Mobile Phase Preparation: Prepare an aqueous mobile phase containing L-phenylalanine (e.g., 8 mM) and cupric sulfate (e.g., 4 mM). Adjust the pH to an optimal value (e.g., 3.2) and add an organic modifier like methanol (e.g., 20% v/v).
[10] 2. System Setup: Use a conventional C18 column and set the column temperature (e.g., 20°C).
[10] 3. Equilibration & Analysis: Equilibrate the column and inject the DL-α-MePhe sample, following the general HPLC procedure described above. The separation is an enthalpy-controlled process, making temperature a critical parameter.
[10]
Parameter
Direct (CSP)
Indirect (Derivatization)
Ligand-Exchange (CLEC)
Chiral Selector
In Stationary Phase
Derivatizing Agent (Reagent)
In Mobile Phase
Column Type
Chiral (e.g., Chirobiotic T)
Achiral (e.g., C18)
Achiral (e.g., C18)
Sample Prep
Simple Dissolution
Chemical Reaction Required
Simple Dissolution
Key Advantage
Direct analysis, no sample alteration
Uses standard columns
Cost-effective, uses standard columns
| Key Consideration | High cost of chiral columns | Potential for side reactions | Mobile phase complexity, metal ions |
Spectroscopic and Other Analytical Methods
While HPLC is used for separation and quantification, other techniques are vital for structural confirmation and absolute configuration determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. [11]To distinguish between enantiomers, one can use a chiral derivatizing agent like Mosher's acid to form diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum, particularly for nuclei near the chiral center. [5][12]This allows for both the determination of enantiomeric excess and the assignment of absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. [13]Enantiomers produce mirror-image CD spectra, providing a definitive confirmation of their stereochemical identity. [14]While not typically used for quantification of mixtures, it is an excellent qualitative tool for verifying the identity of a purified enantiomer.
X-ray Crystallography: This is the unequivocal "gold standard" for determining the absolute three-dimensional structure of a molecule. [5]By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, the precise spatial arrangement of every atom can be mapped, providing an unambiguous assignment of its R/S configuration.
[15]
Chapter 4: Synthesis and Preparative Scale Considerations
While analytical methods focus on separating small quantities, obtaining pure enantiomers for research or as pharmaceutical precursors requires different strategies.
Asymmetric Synthesis: Modern organic chemistry offers sophisticated methods for synthesizing a single enantiomer directly, avoiding the need for resolution. [16]These approaches, such as metallaphotoredox catalysis, can provide high yields and excellent enantiopurity (high % e.e.).
[17]* Preparative Chromatography: For resolving existing racemic mixtures on a larger scale, analytical HPLC methods can be scaled up to preparative chromatography. Techniques like Supercritical Fluid Chromatography (SFC) are also gaining prominence for preparative chiral separations, offering faster separations and reduced solvent consumption compared to traditional HPLC.
[18]* Classical Resolution: This involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. [19][20]While a more traditional method, it can be effective for large-scale production.
Conclusion
The stereochemical characteristics of DL-alpha-methylphenylalanine are a clear illustration of chirality's central role in the molecular sciences. Its racemic nature masks the distinct biological profiles of its D- and L-enantiomers, whose activities as enzyme inhibitors have made them valuable tools in neuroscience and metabolic disease research. A thorough understanding and mastery of analytical techniques—from the versatile and quantitative power of chiral HPLC to the definitive structural elucidation offered by NMR and X-ray crystallography—are indispensable for any scientist working with this compound. The choice of methodology is a strategic decision guided by the research objective, whether it is routine quality control, mechanistic study, or the synthesis of enantiopure materials for next-generation therapeutics. As our ability to manipulate and analyze chiral molecules continues to advance, the targeted application of specific stereoisomers like (R)- and (S)-α-methylphenylalanine will undoubtedly unlock new avenues in drug discovery and biochemical investigation.
References
Jia, D.-X., Ai, Z.-G., Xue, Y.-P., & Zheng, Y.-G. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Analytical and Bioanalytical Chemistry, 406(29), 7687–7694. [Link]
Davis, F. A., & Zhou, P. (1999). Asymmetric synthesis of alpha-methylphosphophenylalanine derivatives using sulfinimine-derived enantiopure aziridine-2-phosphonates. Organic Letters, 1(7), 1053–1055. [Link]
Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]
Péter, A., Olajos, E., Casimir, R., Tourwé, D., Broxterman, Q. B., Kaptein, B., & Armstrong, D. W. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105–113. [Link]
Joe, C. L., & MacMillan, D. W. C. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2017). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Pharmacology, 24(21), 1965-1970. [Link]
van de Streek, J., & Motherwell, S. (2005). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 5(5), 1859-1865. [Link]
Torchiana, M. L., Porter, C. C., Stone, C. A., & Hanson, H. M. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology, 19(5), 1601-1614. [Link]
Ross, D. S., & Danishefsky, S. J. (2023). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
National Center for Biotechnology Information. (n.d.). L-Alpha-methylphenylalanine. PubChem Compound Database. Retrieved from [Link]
Fadel, A., & Seebach, D. (1985). Resolution of DL-.alpha.-methylphenylalanine. Journal of Medicinal Chemistry. [Link]
Albertson, N. F. (1950). α-Methyl α-Amino Acids. II.1 Derivatives of DL-Phenylalanine. Journal of the American Chemical Society, 72(6), 2594-2597. [Link]
Mindt, M., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4066. [Link]
Kim, H. J., & Kim, H. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society, 31(11), 3417-3419. [Link]
Péter, A., Olajos, E., Casimir, R., Tourwé, D., Broxterman, Q. B., Kaptein, B., & Armstrong, D. W. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105–13. [Link]
ChemSrc. (n.d.). a-methyl-D-phenylalanine. Retrieved from [Link]
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 257-266. [Link]
Nogle, L. M., Mann, C. W., Watts, W. L., Jr, & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. [Link]
Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]
Wang, Y., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. [Link]
Avison, M. J., Hetherington, H. P., & Shulman, R. G. (1985). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow and Metabolism, 5(Suppl 1), S581-S582. [Link]
Weissbuch, I., & Lahav, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Israel Journal of Chemistry, 55(8), 863-873. [Link]
Greenstein, J. P. (1954). The resolution of racemic alpha-amino acids. Advances in Protein Chemistry, 9, 121-202. [Link]
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
Evans, D. A., & Sjogren, E. B. (1987). Racemization and resolution of α-amino acids.
Gabelica, V., & De Pauw, E. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 73(13), 3290-3294. [Link]
Hirst, J. D., & Cole, D. J. (2014). Quantitative first principles calculations of protein circular dichroism in the near-ultraviolet. Faraday Discussions, 169, 239-251. [Link]
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ResearchGate. (n.d.). Circular dichroism spectra of monomers A-D-Phe (---) and A-L-Phe (——) in distilled water, in various conformations. Retrieved from [Link]
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Yamada, H., et al. (1984). Process for preparing L-α-methylphenyl alanines.
Nartowski, K. P., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1635-1644. [Link]
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Bioavailability profiles of methylated phenylalanine analogs
Bioavailability Profiles of Methylated Phenylalanine Analogs: A Technical Guide Executive Summary Methylation of phenylalanine (Phe) is a precision engineering strategy in medicinal chemistry, utilized to modulate the ph...
Author: BenchChem Technical Support Team. Date: March 2026
Bioavailability Profiles of Methylated Phenylalanine Analogs: A Technical Guide
Executive Summary
Methylation of phenylalanine (Phe) is a precision engineering strategy in medicinal chemistry, utilized to modulate the pharmacokinetic (PK) landscape of peptidomimetics and small-molecule tracers.[1] This guide analyzes the three primary methylation vectors—
-methylation, -methylation, and Ring-methylation—and their distinct impacts on bioavailability.[1] While -methylation primarily arrests metabolic degradation via steric hindrance of catabolic enzymes (e.g., phenylalanine hydroxylase), -methylation serves as a "molecular shield" against proteolysis and enhances passive membrane permeability by reducing hydrogen bond donor counts.[1] Ring-methylation modulates transporter affinity, specifically targeting the Large Neutral Amino Acid Transporter 1 (LAT1) for blood-brain barrier (BBB) traversal.[1][2]
Part 1: Structural Classes & Physicochemical Impact[2]
To engineer bioavailability, one must first understand the structural levers available. We categorize methylated Phe analogs into three distinct classes, each offering a unique PK advantage.
Analog Class
Structural Modification
Primary PK Effect
Mechanism of Action
-Methyl-Phe
Methyl group replaces -hydrogen
Metabolic Stability
Steric blockade of PLP-dependent enzymes and aminopeptidases.[1][2]
-Methyl-Phe
Methyl group on amino nitrogen
Permeability
Reduction of H-bond donors; disruption of solvation shell ("Umbrella Effect").[1][2]
Ring-Methyl-Phe
Methyl group on phenyl ring (2, 3, or 4 position)
Transporter Affinity
Modulation of lipophilicity and -stacking interactions within the LAT1 binding pocket.[1][2]
Physicochemical Shifts[2][3]
Lipophilicity (LogP): Methylation generally increases lipophilicity.[2] However, the position dictates the magnitude.
-methylation has the most profound effect on membrane permeability because it removes a polarity-inducing hydrogen bond donor (NH), effectively "masking" the polar backbone.[1]
Conformational Constraint:
-methylation introduces severe steric constraints ( torsion angles), forcing the backbone into helical or turn conformations that are often unrecognized by proteolytic enzymes.[1]
Part 2: Membrane Permeability & Transport Mechanisms
Transport across biological membranes is the rate-limiting step for bioavailability.[1][2] For Phe analogs, this is a competition between Active Transport (LAT1) and Passive Diffusion .[1][2]
The LAT1 Gateway (Active Transport)
The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary gatekeeper for Phe entry into the brain and tumor cells.
-Methyl-Phe: Remains a competent substrate for LAT1.[1][2] It is actively transported across the BBB, making it an ideal scaffold for CNS-active agents or PET tracers.[1]
Ring-Methylation:
Meta (3-Me-Phe) substitution often enhances affinity due to optimal filling of the hydrophobic sub-pocket in LAT1.[1][2]
Ortho (2-Me-Phe) substitution can reduce transport velocity (
) due to steric clash during the transporter's conformational shift.[1][2]
-Methyl-Phe: Generally loses affinity for LAT1.[1][2] The free amino group is critical for recognition by the transporter's binding site. Therefore, -methylated analogs rely primarily on passive diffusion.[1][2]
The "Umbrella Effect" (
-Methylation)
For peptides containing Phe,
-methylation improves oral bioavailability not by transporters, but by passive diffusion.[1][2] In aqueous environments, the -methyl group is solvent-exposed.[1][2] In the lipid bilayer, the molecule undergoes a conformational change where the hydrophobic side chains collapse around the methylated backbone, shielding polar groups.
-Methyl-Phe utilizes the LAT1 active transport system, while -Methyl-Phe relies on passive diffusion driven by increased lipophilicity.[1][2]
Part 3: Metabolic Stability Profiles
Bioavailability is futile without metabolic stability.[1][2] Methylation arrests catabolism through distinct mechanisms.
Resistance to Proteolysis
Aminopeptidases: Require a free
-amino group and an -hydrogen for catalytic alignment.[1][2] -Methylation removes the -proton, rendering the terminus completely resistant to aminopeptidase degradation.[1]
Chymotrypsin/Endopeptidases: Cleave on the C-terminal side of aromatic residues (Phe).[1][2]
-methylation of the scissile bond creates a steric clash within the enzyme's S1' pocket, preventing hydrolysis.[1]
Resistance to CYP/Hydroxylase Activity
Phenylalanine Hydroxylase (PAH) converts Phe to Tyr.[1][2]
-Methyl-Phe: Acts as a potent inhibitor of PAH rather than a substrate.[1][2] It cannot be hydroxylated effectively, leading to prolonged systemic half-life compared to native Phe.[1][2]
Ring-Methylation: Can block hydroxylation at specific sites (e.g., 4-Me-Phe blocks para-hydroxylation), forcing metabolic rerouting or excretion of the unchanged parent drug.[1][2]
Part 4: Experimental Protocols
To validate the bioavailability profile of a new methylated Phe analog, the following self-validating protocols are recommended.
Protocol A: LAT1 Transport Competency Assay
Objective: Determine if the analog is a substrate for BBB transport.[2]
System: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).[1][2]
Preparation: Seed HEK293-LAT1 cells in 24-well plates (
cells/well). Culture for 48h.
Equilibration: Wash cells
with Na-free Choline-Krebs-Ringer buffer (to eliminate Na-dependent transport).
Cis-Inhibition Phase:
Incubate cells with radiolabeled substrate (
) in the presence of increasing concentrations () of the Test Methyl-Phe Analog .
Incubate for 1 min at 37°C (initial rate conditions).
Termination: Rapidly wash with ice-cold PBS containing
unlabeled Leucine (to stop efflux).
Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Interpretation: High inhibition indicates high affinity binding.[1][2] To confirm it is a substrate (not just a blocker), perform a Trans-Stimulation assay (pre-load cells with radiolabel, then add test compound extracellularly; efflux of radiolabel confirms exchange transport).[1][2]
Protocol B: Microsomal Metabolic Stability
Objective: Assess susceptibility to CYP450 and general oxidative metabolism.[2]
Incubation System: Human Liver Microsomes (HLM) at
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
Source: Journal of Controlled Release / ResearchGate
URL:[Link]
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
Source: Accounts of Chemical Research
URL:[Link][1][2]
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
Source: Molecules (MDPI)
URL:[Link][1][2]
LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs.
Source: Bioorganic & Medicinal Chemistry Letters
URL:[Link][1][2]
Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia.
Source: Biochemical Journal
URL:[2][Link]
Hydrophobicity Indices of Mth-DL-Phenylalanine vs. L-Phenylalanine: A Chromatographic and Structural Analysis
Executive Summary As a Senior Application Scientist, I frequently encounter the need to modulate the physicochemical properties of amino acids for analytical sequencing, chiral chromatography, and peptide drug design. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the need to modulate the physicochemical properties of amino acids for analytical sequencing, chiral chromatography, and peptide drug design. The transformation of a standard proteinogenic amino acid, L-phenylalanine (L-Phe), into its methylthiohydantoin derivative, Mth-DL-phenylalanine, fundamentally alters its hydrophobicity, solubility, and chromatographic retention behavior. This technical whitepaper elucidates the structural causality behind this hydrophobic shift, provides a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for empirical index determination, and grounds these principles in established chromatographic theory.
Structural Causality of Hydrophobic Shifts
The Zwitterionic Nature of L-Phenylalanine
L-Phe is an essential aromatic amino acid. Despite possessing a highly hydrophobic benzyl side chain, the unmodified molecule exhibits a surprisingly low overall lipophilicity (LogP ≈ -1.38) . This is dictated by its zwitterionic backbone at physiological pH (~7.4). The highly polar, ionized ammonium (-NH3⁺) and carboxylate (-COO⁻) groups aggressively interact with aqueous solvents via ion-dipole interactions, severely restricting its partitioning into non-polar stationary phases or organic solvents.
The Cyclized Thiohydantoin Ring of Mth-DL-Phenylalanine
When L-Phe is derivatized using methyl isothiocyanate (MITC) via an Edman-type degradation pathway, it forms Mth-DL-phenylalanine. This reaction involves an alkaline coupling to form a methylthiocarbamyl (MTC) intermediate, followed by acidic cyclization .
Crucially, this cyclization extinguishes the zwitterionic charges. The primary amine and carboxylic acid are consumed to form a neutral, planar thiohydantoin ring. The addition of the methylthio group further increases the non-polar surface area. Consequently, Mth-DL-Phe exhibits a drastic increase in its hydrophobicity index, shifting its LogP into the positive domain and massively increasing its retention time on reversed-phase C18 columns. Note that the acidic cyclization often leads to racemization, yielding the DL-enantiomeric mixture.
Quantitative Hydrophobicity Analysis
To facilitate rapid comparison, the theoretical and empirical physicochemical parameters of both compounds are summarized below.
To empirically determine the hydrophobicity indices, we rely on the capacity factor (
), which is a dimensionless measure of retention independent of column geometry and flow rate:
(Where is the retention time of the analyte, and is the void time).
Rationale for Experimental Choices: A self-validating chromatographic system requires an unretained marker to accurately determine
and an internal standard to normalize injection variations. We utilize Uracil as the marker because it is highly polar and does not interact with C18 phases. Furthermore, Trifluoroacetic acid (TFA) is added to the mobile phase to suppress any residual silanol ionization on the silica column, ensuring that retention is strictly driven by hydrophobic interactions rather than secondary electrostatic binding.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an isocratic mixture of 70% Ultrapure Water / 30% Acetonitrile. Add 0.1% TFA (v/v) to adjust the pH to ~2.0. Degas the mixture via sonication for 15 minutes.
Sample Preparation: Dissolve L-Phe and Mth-DL-Phe in the mobile phase to a final concentration of 1 mg/mL. Add Uracil (0.1 mg/mL) to the vial as the void volume marker.
Chromatographic Setup:
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25°C (Strictly thermostatted to prevent viscosity and partitioning fluctuations).
Detection: UV Absorbance at 210 nm (optimal for the L-Phe amide backbone) and 254 nm (optimal for the thiohydantoin chromophore of Mth-Phe).
Injection & Analysis: Inject 10 µL of the sample mixture. Record the chromatogram for 20 minutes.
Data Processing:
Identify
from the Uracil peak (typically ~2.5 mins).
Identify
for L-Phe (expected to elute very close to due to high polarity).
Identify
for Mth-DL-Phe (expected > 12 mins due to high hydrophobicity).
Calculate
for both compounds to establish their empirical hydrophobicity indices.
Visualizing the Workflows
Workflow of Mth-DL-Phe synthesis and hydrophobicity analysis.
Step-by-step RP-HPLC workflow for determining capacity factors (k').
Because the cyclization process to form Mth-phenylalanine often results in a racemic mixture (DL), determining the enantiomeric purity requires chiral chromatography. The massive increase in hydrophobicity of Mth-DL-Phe makes it an excellent candidate for separation on cyclodextrin-based or macrocyclic antibiotic chiral stationary phases (CSPs) . The hydrophobic benzyl group and the thiohydantoin ring insert deeply into the hydrophobic cavity of the chiral selector. The specific spatial arrangement of the D- and L- isomers yields differential thermodynamic binding affinities within this pocket, allowing baseline resolution of the enantiomers—a feat that is significantly more difficult with the highly polar, unmodified L-Phe.
References
National Center for Biotechnology Information. "L-Phenylalanine | C9H11NO2 | CID 6140" PubChem.[Link]
Suzuki, T., Kawauchi, H., Meguro, H., & Tuzimura, K. "Studies on Amino Acid Sequence Determination from N-Terminal of Peptide by Methylthiohydantoin: Part I. Gas Chromatography of Methylthiohydantoin Derivatives of Amino Acids." Bioscience, Biotechnology, and Biochemistry.[Link]
Gubitz, G., & Schmid, M. G. "Chiral Separations: Methods And Protocols." VDOC.PUB.[Link]
Foundational
Mth-DL-Phenylalanine Applications in Enzyme Inhibitor Discovery
The following technical guide details the applications of Mth-DL-phenylalanine (Methylthiohydantoin-DL-phenylalanine) and its associated thiohydantoin scaffolds in enzyme inhibitor discovery. A Technical Guide for Drug D...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the applications of Mth-DL-phenylalanine (Methylthiohydantoin-DL-phenylalanine) and its associated thiohydantoin scaffolds in enzyme inhibitor discovery.
A Technical Guide for Drug Development Professionals
Part 1: Core Directive & Technical Definition
Nomenclature and Chemical Identity
Mth-DL-phenylalanine refers to 3-Methyl-5-benzyl-2-thiohydantoin , a cyclized derivative of phenylalanine. While historically known as the stable end-product of Edman degradation (used for N-terminal protein sequencing), its structural core—the thiohydantoin —has emerged as a privileged scaffold in modern enzyme inhibitor discovery.
Key Structural Feature: The thiohydantoin ring serves as a rigid bioisostere for peptide bonds, providing resistance to proteolytic cleavage while maintaining hydrogen bond donor/acceptor capabilities critical for enzyme active site binding.
Technical Note on Ambiguity: In some legacy literature, "Mth" is occasionally (and incorrectly) used as a shorthand for "Methyl" (e.g.,
-Methyl-DL-phenylalanine). However, in strict biochemical cataloging (e.g., Sigma-Aldrich, Thermo), Mth- explicitly denotes the Methylthiohydantoin moiety. This guide focuses on the thiohydantoin scaffold applications.
Strategic Value in Drug Discovery
The Mth-DL-phenylalanine scaffold is utilized in three primary domains:
Androgen Receptor (AR) Antagonism: Thiohydantoins are the core pharmacophore of second-generation anti-androgens (e.g., Enzalutamide). Mth-DL-Phe serves as a lead fragment for SAR optimization.
Biocatalytic Chiral Resolution: It acts as a substrate/inhibitor in Hydantoinase/Carbamoylase systems, used to produce optically pure L-amino acids.
Protease Inhibition: The thiohydantoin ring blocks N-terminal access, acting as a "warhead" or cap in peptidomimetic inhibitors.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: The Thiohydantoin Scaffold
The efficacy of Mth-DL-phenylalanine derivatives stems from their ability to mimic the transition state of peptide hydrolysis or to bind allosterically to nuclear receptors.
Receptor Binding (AR Signaling): Thiohydantoins bind to the ligand-binding domain (LBD) of the Androgen Receptor. Unlike agonists, the rigid thiohydantoin ring induces a conformational change that prevents the recruitment of co-activators, effectively silencing AR signaling in castration-resistant prostate cancer.
Enzymatic Hydrolysis (Hydantoinase): In biocatalysis, D-hydantoinase preferentially hydrolyzes the D-isomer of Mth-DL-Phe. By coupling this with a racemase (which interconverts D- and L-isomers), researchers can achieve Dynamic Kinetic Resolution (DKR) , converting 100% of the racemic Mth-DL-Phe into pure L-Phenylalanine precursors.
Experimental Protocol: Synthesis and Screening
To utilize Mth-DL-phenylalanine in inhibitor discovery, one must often synthesize specific analogs or screen the scaffold against target enzymes.
Protocol A: Synthesis of Mth-DL-Phenylalanine Analogs (Edman Cyclization)
Rationale: This protocol generates the thiohydantoin core from amino acids, allowing for the rapid creation of a fragment library with varying side chains (R-groups).
Coupling: React DL-Phenylalanine (10 mmol) with Methyl Isothiocyanate (MITC, 12 mmol) in Pyridine/Water (1:1 v/v) at pH 9.0.
-amino group on the isothiocyanate carbon forms the thiourea intermediate (MTC-Phe).
Cyclization: Acidify the reaction mixture with Trifluoroacetic acid (TFA) or HCl and heat to 50°C for 30 minutes.
Mechanism:[3] Acid-catalyzed nucleophilic attack of the sulfur (or nitrogen, followed by rearrangement) on the carbonyl carbon releases water and forms the 5-substituted 3-methyl-2-thiohydantoin ring.
Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Validation: Confirm structure via HPLC (retention time comparison with standards) and Mass Spectrometry (ESI-MS).
Rationale: This assay determines if Mth-DL-Phe acts as a substrate (for resolution) or an inhibitor (blocking the active site) of hydantoinase enzymes.
Preparation: Prepare a 10 mM stock solution of Mth-DL-phenylalanine in 50 mM Phosphate Buffer (pH 8.0).
Enzyme Incubation: Add purified D-Hydantoinase (e.g., from Agrobacterium tumefaciens) to the substrate solution.
Reaction: Incubate at 37°C for 30 minutes.
Termination: Stop reaction by adding 10% Trichloroacetic acid (TCA).
Quantification: Measure the production of N-carbamoyl-phenylalanine using the Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) colorimetric method (Absorbance at 438 nm).
Control: Run a blank without enzyme.
Inhibition Mode: To test inhibition, add a known substrate (e.g., D-Hydantoin) and measure rate reduction in the presence of Mth-DL-Phe.
Quantitative Data Summary
The following table summarizes the binding affinities and kinetic parameters of Thiohydantoin derivatives in various systems.
The following diagram illustrates the chemical synthesis of Mth-DL-Phe and its bifurcation into either protein sequencing analysis or inhibitor development.
Caption: Figure 1. Synthesis pathway of Mth-DL-phenylalanine via Edman chemistry and its downstream applications in analysis and drug discovery.
This diagram details the "Dynamic Kinetic Resolution" process where Mth-DL-Phe is converted to pure L-Phenylalanine.
Caption: Figure 2. Dynamic Kinetic Resolution of Mth-DL-phenylalanine. The thiohydantoin ring allows for racemization, enabling 100% conversion to the target isomer.
References
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[4] Link
Kaufman, S. (1971). The Phenylalanine Hydroxylating System from Mammalian Liver. Advances in Enzymology and Related Areas of Molecular Biology. Link (Contextualizing phenylalanine analogs).
Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link (Foundational paper on Thiohydantoin scaffolds like Enzalutamide).
Stark, G. R. (1968). Sequential degradation of peptides to amino acids. Methods in Enzymology. Link (The definitive reference for Mth-amino acid synthesis).
Author: BenchChem Technical Support Team. Date: March 2026
High-Efficiency Coupling Strategies for Sterically Hindered
-Methyl-DL-Phenylalanine
Part 1: Core Directive & Strategic Analysis
Executive Summary
The designation "Mth-DL-phenylalanine" refers to
-Methyl-DL-phenylalanine (also abbreviated as -Me-Phe or C-Me-Phe). This amino acid possesses a quaternary -carbon center, introducing severe steric bulk that impedes both the activation of its carboxyl group and the nucleophilic attack of its amine.
Standard coupling reagents (EDC, HBTU, or even HATU) often fail to drive this reaction to completion, resulting in deletion sequences, low yields, and difficult purification. This guide details advanced protocols using PyAOP , COMU , and TFFH (Acid Fluoride activation) to overcome this specific steric barrier.
The Steric Challenge: Why Standard Methods Fail
In standard amino acids (e.g., Phenylalanine), the
-carbon is tertiary, allowing sufficient rotational freedom for the incoming nucleophile to attack the activated ester. In -Me-Phe, the additional methyl group at the -position creates a "molecular wall."
Activation Hindrance: The bulky gem-dimethyl-like effect shields the carbonyl carbon, slowing down the formation of the active ester.
Nucleophilic Approach: Even if activated, the electrophilic center is protected from the incoming amine, requiring high-energy transition states.
Aib-like Constraints: Structurally similar to aminoisobutyric acid (Aib),
-Me-Phe favors helical structures (-helix), which can cause on-resin aggregation, further reducing coupling rates.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Reagent Selection Matrix
Reagent Class
Reagent
Mechanism of Action
Recommendation for -Me-Phe
Phosphonium
PyAOP
7-Azabenzotriazole phosphonium salt.[1][2][3] Reacts faster than uronium salts; avoids guanidinylation of the hindered amine.
Primary Choice. The gold standard for hindered couplings.
Uronium/Aminium
COMU
Oxyma-based uronium.[4] Superior leaving group (Oxyma) compared to HOBt/HOAt.[4] Safer (non-explosive) and highly reactive.
Secondary Choice. Excellent alternative, often higher yielding than HATU.
Acid Fluoride
TFFH
Generates amino acid fluorides in situ.[4] Fluorides are small, highly reactive electrophiles that penetrate steric bulk.
"Nuclear Option." Use when PyAOP/COMU fails. Essential for -Me-Phe to -Me-Phe couplings.
Additive: HOAt (3.0 equiv) (Crucial for catalyzing the reaction via the "neighboring group effect" of the pyridine nitrogen).
Base: TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 equiv) or DIEA (6.0 equiv). Note: Collidine is preferred for extremely hindered couplings to minimize racemization and side reactions, though DIEA is acceptable for DL mixtures.
Solvent: NMP (N-methylpyrrolidone) or DMF (Anhydrous).
Step-by-Step:
Dissolution: Dissolve the amino acid, PyAOP, and HOAt in NMP. The concentration should be high (0.2 – 0.3 M) to drive kinetics.
Activation: Add the Base (Collidine/DIEA) to the mixture.
Critical: Unlike uronium salts (HATU), phosphonium salts (PyAOP) do not react with the amine to form guanidinium byproducts, allowing for pre-activation if necessary. However, in situ activation is recommended to minimize epimerization (less critical for DL, but good practice).
Coupling: Immediately add the activated solution to the resin-bound peptide (or free amine in solution).[5]
Incubation:
Room Temp: Shake for 2–4 hours.
Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W). The thermal energy helps overcome the steric barrier.
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to Double Coupling .
Protocol B: The Acid Fluoride Strategy (TFFH)
Best for extremely difficult junctions, such as coupling
-Me-Phe to another hindered residue (e.g., Proline, Aib, or another -Me-Phe).
Solvent: DCM/DMF (1:1 mixture) or pure NMP. Note: DCM helps solubilize the acid fluoride intermediate.
Step-by-Step:
Activation: Dissolve the amino acid and TFFH in the solvent.
Base Addition: Add DIEA. The solution may turn slightly yellow. Allow to react for 2–5 minutes to generate the acid fluoride (Fmoc-AA-F).
Coupling: Add the mixture to the resin.
Incubation: React for 1 hour at RT or 45°C. Acid fluorides are highly reactive and stable toward racemization compared to active esters.
Repeat: Double coupling is almost always required for this class of molecule.
Part 3: Visualization & Formatting
Mechanism of Steric Hindrance & Activation[3]
Caption: The rate-limiting step is the nucleophilic attack on the active ester, severely impeded by the
-methyl group.
Troubleshooting Workflow
Caption: Logical escalation workflow for difficult
-Me-Phe couplings.
References
Albericio, F., et al. (2001). "PyAOP: A coupling reagent for difficult sequences." Organic Letters. Link
Establishes PyAOP as superior to H
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Comprehensive review detailing the mechanism of COMU and Oxyma.
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides."[4] Journal of the American Chemical Society. Link
Foundational paper for the TFFH/Acid Fluoride methodology.
Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry. Link
Demonstrates the necessity of acid fluorides for Aib/
-Me-Phe rich sequences.
Incorporating Mth-DL-phenylalanine into bioactive cyclic peptides
This Application Note is designed for researchers in peptide medicinal chemistry. It addresses the specific challenges of incorporating -Methyl-DL-phenylalanine (referred to here as -Me-Phe) into cyclic peptides.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in peptide medicinal chemistry. It addresses the specific challenges of incorporating
-Methyl-DL-phenylalanine (referred to here as -Me-Phe) into cyclic peptides.
Note on Nomenclature: "Mth" is interpreted here as
-Methyl , a critical structural modification for constraining peptide conformation. The "DL" designation indicates a racemic starting material, which necessitates specific downstream purification strategies to isolate the active diastereomer.
Application Note: Incorporating
-Methyl-DL-Phenylalanine into Bioactive Cyclic Peptides
Executive Summary
The incorporation of
-Methyl-phenylalanine (-Me-Phe) into cyclic peptides is a high-value strategy in drug discovery. The addition of a methyl group at the -carbon introduces severe steric constraints, forcing the peptide backbone into specific conformations (often helical or turn structures) and dramatically increasing resistance to proteolytic degradation.
However, this steric bulk creates significant synthetic hurdles. The
-methyl group shields both the amino and carboxyl termini, making standard Solid-Phase Peptide Synthesis (SPPS) coupling efficiency poor. Furthermore, the use of DL-phenylalanine (a racemic mixture) results in the formation of diastereomeric peptides, requiring robust chromatographic separation.
This guide provides a validated protocol for overcoming these steric barriers using advanced coupling reagents, microwave-assisted synthesis, and diastereomer resolution strategies.
Strategic Pre-Synthesis Planning
The "DL" Challenge: Diastereomer Management
Using a racemic building block (DL) in a chiral environment (L-amino acid peptide chain) generates two distinct products:
These are diastereomers , not enantiomers. They will have different physical properties (retention time, solubility) and biological activities.
Strategy: Do not attempt to separate the DL-amino acid before synthesis. Synthesize the peptide mixture and separate the resulting diastereomeric peptides using Reverse-Phase HPLC (RP-HPLC) . This is often more cost-effective than sourcing enantiopure
-Me-Phe.
Resin Selection
Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g) .
Reasoning: High-loading resins promote aggregation, which compounds the steric hindrance issues of
-Me-Phe.
Type: 2-Chlorotrityl Chloride (2-CTC) resin is ideal for cyclic peptides, allowing the cleavage of the protected linear peptide with mild acid (1% TFA) prior to solution-phase cyclization.
Detailed SPPS Protocol
Coupling Reagent Selection
Standard HBTU/DIEA coupling is insufficient for
-Me-Phe.
Reagent of Choice:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
Additive:HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization (though less of a concern for the quaternary
-carbon) and accelerate activation.
Step-by-Step Synthesis Workflow
Step A: Coupling -Me-DL-Phe TO the Resin/Peptide
This step attaches the hindered amino acid to the growing chain.
Equivalents: Use 4.0 eq of Fmoc-
-Me-DL-Phe-OH.
Activation: Mix AA (4 eq) + HATU (3.8 eq) + HOAt (4 eq) + DIEA (8 eq) in DMF.
Reaction: Shake for 2 hours at room temperature.
Microwave Option: 75°C for 10 minutes (Power: 30W).
Monitoring: Kaiser test may be inconclusive due to steric bulk. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
Step B: Fmoc Deprotection of -Me-Phe
The bulky methyl group does not significantly hinder Fmoc removal, but aggregation can occur.
Reagent: 20% Piperidine in DMF with 0.1M HOBt (to prevent aspartimide formation and reduce aggregation).
Cycles: 2 x 10 minutes.
Step C: Coupling the NEXT Amino Acid ONTO -Me-Phe (The Critical Bottleneck)
This is the most difficult step. The
-methyl group creates a "steric wall" protecting the N-terminus.
Reagent Switch: Use PyAOP or COMU . These are superior for hindered amines.
Conditions:
Microwave (Highly Recommended): 75°C for 2 x 15 minutes.
Room Temp: Double couple (2 x 4 hours) or overnight coupling.
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reduce aggregation.
Capping: Perform an acetylation step (Acetic Anhydride/DIEA) after this coupling to terminate any unreacted sequences, simplifying purification.
Cyclization Protocol (Head-to-Tail)
Once the linear precursor is synthesized (e.g., H2N-Peptide-COOH), cyclization is performed in solution.
Cleavage from Resin:
Treat 2-CTC resin with 1% TFA in DCM (5 x 2 min).
Filter into a flask containing Pyridine (to neutralize TFA).
Concentrate to obtain the side-chain protected linear peptide.
Cyclization Reaction:
Concentration: High dilution (< 1 mM ) is mandatory to favor intramolecular cyclization over intermolecular oligomerization.
Gradient: Slow gradient (e.g., 0.5% B per minute) is required to resolve the diastereomers.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Observation: You will likely see two distinct peaks with the same mass (isobaric).
Note: The
-Me-L-Phe isomer often elutes differently than the -Me-D-Phe isomer due to differences in hydrophobic surface area exposed by the ring conformation.
Validation
Co-injection: If an authentic standard of the L-isomer is available, co-inject to identify the correct peak.
NMR: 1H-NMR is definitive. The
-methyl group protons will appear as a sharp singlet (approx. 1.2–1.6 ppm). The chemical shift of this methyl group often differs between the two diastereomers due to the different magnetic environments in the cyclic scaffold.
Visualization: Steric Hindrance Workflow
Caption: Workflow for incorporating sterically hindered
-Me-Phe. Note the critical requirement for aggressive coupling conditions in Step 3.
Troubleshooting Table
Issue
Probable Cause
Solution
Incomplete Coupling (Step 1)
Steric bulk of -Me-Phe carboxyl group.
Switch to HATU or PyAOP . Increase reaction time to 4 hours.
Incomplete Coupling (Step 3)
Steric shielding of the N-terminal amine by the methyl group.
Mandatory: Use Microwave heating (75°C). Use PyAOP (stronger than HATU for amines). Use NMP solvent.[6]
Racemization
Over-activation or excessive base.
Use HOAt additive.[6] Ensure DIEA is not >2 equivalents relative to coupling reagent.
Poor Solubility
Aggregation of hydrophobic methylated residues.
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.
Isobaric Peaks in HPLC
Separation of L/D diastereomers.
Use a shallower gradient (e.g., 0.25% B/min). Try a Phenyl-Hexyl column for alternative selectivity.
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
Chatterjee, J., Mierke, D., & Kessler, H. (2006).[7] N-methylated cyclic pentaalanine peptides as template structures.[7] Journal of the American Chemical Society, 128(47), 15164-15172.[7] Link
Bathgate, R., et al. (2023).[8] Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(29), 15823–15832. Link
MilliporeSigma. (2024). Peptide Coupling Reagents Guide. Novabiochem Technical Notes. Link
Teixidó, M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[9] The Journal of Organic Chemistry, 70(21), 8502–8507. Link
Solution-Phase Synthesis of Phenylalanine Derivatives: A Detailed Guide for Researchers
Prepared by: Gemini, Senior Application Scientist Introduction: The Versatility of Phenylalanine Derivatives in Modern Drug Discovery Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in th...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of Phenylalanine Derivatives in Modern Drug Discovery
Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives are integral components in a wide array of pharmaceuticals, from antiviral agents to potent analgesics.[1] The strategic modification of the phenylalanine core—be it at the alpha-carbon, the amino group, or the phenyl ring—allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and bioavailability.[2] This application note provides a comprehensive guide to the solution-phase synthesis of select phenylalanine derivatives, with a focus on methodologies that are both robust and scalable. We will explore the synthesis of methylated and methylthiomethyl-modified DL-phenylalanine, offering detailed protocols and insights into the rationale behind key experimental steps.
Core Concepts in Solution-Phase Synthesis
Solution-phase synthesis, while in some cases superseded by solid-phase techniques, remains a powerful and flexible approach for the preparation of amino acid derivatives and small peptides.[3] Its primary advantage lies in the ease of purification and characterization of intermediates at each stage, ensuring a high degree of quality control. Key to successful solution-phase synthesis is the strategic use of protecting groups to prevent unwanted side reactions.[4] These groups temporarily mask reactive functionalities, such as amino and carboxyl groups, allowing for selective transformations at other sites on the molecule.[5]
Synthesis of α-Methyl-DL-phenylalanine Derivatives
The introduction of a methyl group at the alpha-carbon of phenylalanine creates a chiral center and imparts conformational rigidity, which can be advantageous in drug design. The following protocol outlines a general approach to the synthesis of α-Methyl-DL-phenylalanine.
Caption: Workflow for α-Methyl-DL-phenylalanine Synthesis.
Protocol: Synthesis of α-Methyl-DL-phenylalanine
Materials and Reagents:
Reagent
Supplier
Purity
DL-Phenylalanine methyl ester HCl
Sigma-Aldrich
≥98%
Di-tert-butyl dicarbonate (Boc₂O)
Acros Organics
99%
Triethylamine (TEA)
Fisher
≥99.5%
Lithium diisopropylamide (LDA)
Sigma-Aldrich
2.0 M
Methyl iodide (MeI)
Alfa Aesar
99.5%
Trifluoroacetic acid (TFA)
TCI
>99%
Lithium hydroxide (LiOH)
Sigma-Aldrich
≥98%
Tetrahydrofuran (THF), anhydrous
Acros Organics
99.9%
Diethyl ether
Fisher
ACS
Ethyl acetate
Fisher
HPLC
Hexanes
Fisher
ACS
Step-by-Step Procedure:
N-Protection:
Dissolve DL-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (2.2 eq) dropwise, followed by the slow addition of di-tert-butyl dicarbonate (1.1 eq).
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine methyl ester.[6]
α-Methylation:
Dissolve the N-Boc-DL-phenylalanine methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
Slowly add a solution of LDA (1.1 eq) in THF, maintaining the temperature at -78 °C.
Stir the resulting enolate solution for 30 minutes.
Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude N-Boc-α-methyl-DL-phenylalanine methyl ester.
Deprotection and Hydrolysis:
Dissolve the crude product from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
Stir at room temperature for 2 hours.
Remove the solvent under reduced pressure.
Dissolve the residue in a mixture of THF and water, and add lithium hydroxide (2.0 eq).
Stir at room temperature for 4 hours.
Acidify the reaction mixture to pH ~6 with 1 M HCl.
Extract with ethyl acetate, dry the organic layer, and concentrate to yield crude α-Methyl-DL-phenylalanine.[7]
Purification:
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure α-Methyl-DL-phenylalanine.
Synthesis of N-Methyl-DL-phenylalanine Derivatives
N-methylation of the amino group in phenylalanine can enhance its pharmacokinetic properties by increasing membrane permeability and metabolic stability.[2] The following protocol describes a reductive amination approach for the synthesis of N-Methyl-DL-phenylalanine.
Caption: Workflow for N-Methyl-DL-phenylalanine Synthesis.
Protocol: Synthesis of N-Methyl-DL-phenylalanine
Materials and Reagents:
Reagent
Supplier
Purity
DL-Phenylalanine
Sigma-Aldrich
≥99%
Benzaldehyde
Acros Organics
99%
Sodium hydroxide (NaOH)
Fisher
ACS
Dimethyl sulfate
Alfa Aesar
99.8%
Hydrochloric acid (HCl)
Fisher
ACS
Diethyl ether
Fisher
ACS
Dowex 50W-X8 resin
Sigma-Aldrich
Step-by-Step Procedure:
Imine Formation:
Dissolve DL-Phenylalanine (1.0 eq) in an aqueous solution of sodium hydroxide.
Add benzaldehyde (1.1 eq) and stir vigorously at room temperature for 4 hours to form the Schiff base.
Extract the aqueous layer with diethyl ether to remove any unreacted benzaldehyde.
N-Methylation:
To the aqueous solution containing the Schiff base, add dimethyl sulfate (1.2 eq) dropwise while maintaining the pH with the addition of NaOH solution.
Stir the reaction at room temperature overnight.[1]
Hydrolysis:
Acidify the reaction mixture with concentrated HCl and heat to reflux for 4 hours to hydrolyze the imine.
Cool the solution and extract with diethyl ether to remove benzoic acid.
Concentrate the aqueous layer under reduced pressure.
Purification:
Dissolve the residue in water and apply it to a Dowex 50W-X8 (H+ form) ion-exchange column.
Wash the column with water to remove any inorganic salts.
Elute the N-Methyl-DL-phenylalanine with a dilute aqueous ammonia solution.
Combine the product-containing fractions and lyophilize to obtain pure N-Methyl-DL-phenylalanine.
Application of the Methylthiomethyl (MTM) Protecting Group
The methylthiomethyl (MTM) group is a useful protecting group for hydroxyl functionalities, offering stability under mildly acidic conditions.[8] While not as common for amino acids lacking a hydroxyl side chain, it can be employed for derivatives of tyrosine (a hydroxyl-containing phenylalanine analogue) or other custom phenylalanine scaffolds incorporating a hydroxyl moiety.
General Protocol for MTM Protection of a Hydroxyl Group:
Materials and Reagents:
Reagent
Supplier
Purity
Hydroxyl-containing substrate
-
-
Dimethyl sulfoxide (DMSO)
Fisher
ACS
Acetic anhydride (Ac₂O)
Sigma-Aldrich
≥99%
Sodium bicarbonate (NaHCO₃)
Fisher
ACS
Dichloromethane (DCM)
Fisher
HPLC
Step-by-Step Procedure:
Protection:
Dissolve the hydroxyl-containing phenylalanine derivative (1.0 eq) in a mixture of dimethyl sulfoxide and acetic anhydride.
Stir the reaction at room temperature for 12-24 hours. The reaction proceeds via a Pummerer rearrangement mechanism.[8]
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting MTM-protected derivative by column chromatography on silica gel.
Characterization of Phenylalanine Derivatives
The successful synthesis of the target derivatives should be confirmed by a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
The solution-phase synthesis of phenylalanine derivatives offers a versatile and controllable platform for the creation of novel molecules with potential therapeutic applications. The protocols outlined in this application note provide robust starting points for the synthesis of α-methyl and N-methyl-DL-phenylalanine derivatives, as well as guidance on the application of the MTM protecting group. By understanding the underlying principles of these synthetic transformations and employing rigorous purification and characterization techniques, researchers can confidently generate high-quality phenylalanine derivatives for their drug discovery programs.
References
Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry, 3(4), 684-690.
Wendt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 9, 661835.
Wikipedia. (2023, December 1). Methylthiomethyl ether. In Wikipedia. Retrieved from [Link]
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.
Fiveable. (2025, August 15). 11.3 Protecting groups. Organic Chemistry II.
Royal Society of Chemistry. (2020, August 28). 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin.
Mcbreairty, L., et al. (2016). Betaine is as effective as folate at re-synthesizing methionine for protein synthesis during moderate methionine deficiency in piglets. The Journal of Nutrition, 146(12), 2466-2474.
Organic Chemistry. (2021, October 13). MTM Protecting Group Addition [Video]. YouTube.
Benchchem. (n.d.). Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis.
Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-acetyl-L-phenylalanine: Chemical vs.
Chemistry Stack Exchange. (2017, February 3). What are protecting groups in organic chemistry?
ResearchGate. (n.d.). Synthesis of 2.
Khan Academy. (n.d.). Protection of alcohols [Video].
MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 643.
Enzymatic resolution methods for Mth-DL-phenylalanine esters
An Application Guide and Protocol Enzymatic Resolution Methods for DL-Phenylalanine Esters For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Chirality in Phenylalanine Deri...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocol
Enzymatic Resolution Methods for DL-Phenylalanine Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Phenylalanine Derivatives
Enantiomerically pure amino acids and their derivatives are fundamental building blocks in the pharmaceutical, agrochemical, and food industries. L-phenylalanine is an essential amino acid, while its enantiomer, D-phenylalanine, and its derivatives serve as crucial intermediates in the synthesis of a wide array of high-value compounds, including anti-diabetic drugs, anti-tumour agents, and the artificial sweetener Aspartame.[1][2] The biological activity of these molecules is intrinsically linked to their stereochemistry, making the efficient separation of racemic mixtures a critical challenge in synthetic chemistry.
Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, offers a powerful solution. When catalyzed by enzymes, this process becomes highly efficient and selective. Enzymatic kinetic resolution (EKR) leverages the inherent stereospecificity of enzymes to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two.[3] This guide provides an in-depth exploration of the principles and methodologies for the enzymatic resolution of DL-phenylalanine esters, focusing on the use of proteases and lipases.
Core Principles of Enzymatic Kinetic Resolution
The enzymatic resolution of DL-phenylalanine esters is typically achieved through enantioselective hydrolysis. In this process, a racemic mixture of the amino acid ester (DL-Phe-OR) is exposed to an enzyme that selectively hydrolyzes one enantiomer (typically the L-enantiomer) into the corresponding carboxylic acid (L-Phe-OH). The other enantiomer (D-Phe-OR) remains largely unreacted.
The success of this separation is quantified by two key parameters:
Conversion (%): The percentage of the starting racemic mixture that has been transformed. For an ideal kinetic resolution, the reaction is stopped at or near 50% conversion to maximize the enantiomeric purity of both the product and the remaining substrate.
Enantiomeric Excess (e.e., %): A measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. High e.e. values for both the hydrolyzed L-amino acid and the unreacted D-amino acid ester are the primary goal.
This method transforms the challenge of separating enantiomers into a more straightforward task of separating two different chemical species (an acid and an ester), which can be readily achieved through techniques like liquid-liquid extraction.
Enzyme Selection: A Strategic Choice
The choice of enzyme is paramount to the success of the resolution. The ideal biocatalyst should exhibit high enantioselectivity (E-value), stability under process conditions, and be cost-effective. For the hydrolysis of phenylalanine esters, two main classes of enzymes have proven highly effective: proteases and lipases.[4]
Proteases: Masters of Peptide Bond Chemistry
Serine proteases, such as α-chymotrypsin and subtilisin, are particularly well-suited for this application.[4][5][6][7] Their natural function is to hydrolyze peptide bonds, and they recognize the ester linkage in amino acid esters as a surrogate substrate.
Mechanism of Selectivity: The enantioselectivity of these enzymes arises from the specific architecture of their active site. A catalytic triad of amino acids (Serine, Histidine, and Aspartate) is responsible for the hydrolytic chemistry.[8][9][10] A substrate-binding pocket, often hydrophobic in the case of chymotrypsin and subtilisin, accommodates the side chain of the amino acid residue.[11][12] The precise fit of the L-enantiomer's phenyl side chain into this pocket positions the ester bond optimally for nucleophilic attack by the catalytic serine residue, while the D-enantiomer binds in a non-productive orientation.
Commonly Used Proteases:
α-Chymotrypsin: A well-characterized digestive enzyme that shows excellent selectivity for esters of aromatic L-amino acids.[2][6]
Subtilisin Carlsberg: A robust microbial protease from Bacillus licheniformis known for its broad substrate specificity and high enantioselectivity in resolving various amino acid esters.[5][11][13]
Alcalase: A commercial preparation containing subtilisin Carlsberg, widely used in industrial processes due to its stability and effectiveness in hydrolyzing D,L-amino acid esters to yield L-amino acids and D-amino acid esters with high optical purity.[7][14][15]
Lipases: Versatile Catalysts Beyond Lipids
Lipases (triacylglycerol acylhydrolases) are enzymes that naturally catalyze the hydrolysis of fats. However, their catalytic activity is not restricted to lipids, and they are renowned for their ability to resolve a vast range of racemic compounds, including amino acid esters, often with high selectivity.[16][17]
Mechanism of Selectivity: Similar to proteases, many lipases possess a Ser-His-Asp/Glu catalytic triad. Their enantioselectivity is also dictated by the three-dimensional structure of their active site and how the enantiomers of the substrate are accommodated.
Commonly Used Lipases:
Candida rugosa Lipase (CRL): A widely used lipase known for its broad substrate scope.[18][19] However, commercial preparations can have batch-to-batch variability due to the presence of different isoenzymes, which may affect reproducibility.[18][19][20]
Pseudomonas Lipases (e.g., from Pseudomonas cepacia): These lipases are known to selectively hydrolyze L-amino acid esters with high reactivity and selectivity.[15][16]
Candida antarctica Lipase B (CAL-B): A highly stable and selective lipase, often used in its immobilized form (e.g., Novozym 435), for various resolution processes.[3][15]
Visualizing the Process and Mechanism
To better understand the workflow and the underlying biochemistry, the following diagrams illustrate the key processes.
Caption: General workflow for the enzymatic resolution of DL-phenylalanine methyl ester.
Caption: Simplified catalytic mechanism of a serine protease showing the role of the catalytic triad.[8][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the resolution of DL-phenylalanine methyl ester.
Protocol 1: Resolution using α-Chymotrypsin
This protocol is a classic example of using a serine protease for the highly selective hydrolysis of the L-ester.[6]
Sodium hydroxide (NaOH) solution, 0.5 N, standardized
Hydrochloric acid (HCl), concentrated
Dichloromethane (CH₂Cl₂) or Diethyl ether
Sodium sulfate (Na₂SO₄), anhydrous
pH meter, magnetic stirrer, burette, separatory funnel
Procedure:
Substrate Preparation: Dissolve 2.00 g (9.27 mmol) of DL-phenylalanine methyl ester hydrochloride in 20 mL of deionized water in a 100 mL beaker equipped with a magnetic stir bar.[6]
pH Adjustment: Place a calibrated pH meter electrode in the solution. While stirring, carefully add 0.5 N NaOH dropwise to adjust the pH to exactly 7.5. This deprotonates the amino group of the ester, making it a suitable substrate for the enzyme.
Enzyme Preparation: Prepare a fresh solution of α-chymotrypsin (e.g., 20 mg in 2 mL of deionized water).
Enzymatic Reaction:
Rapidly add the enzyme solution to the substrate beaker and start a timer.
Immediately begin adding 0.5 N NaOH from a burette to maintain the pH at a constant 7.5. The hydrolysis of the ester produces L-phenylalanine and hydrochloric acid (from the starting material), which causes the pH to drop. The rate of NaOH addition is a direct measure of the reaction rate.[6]
Record the volume of NaOH added over time (e.g., every 2-5 minutes). The reaction rate will slow down as the L-ester is consumed. The reaction is typically complete when approximately 9.27 mmol / 2 = 4.64 mL of 0.5 N NaOH has been added (approaching 50% conversion).
Reaction Quenching and Product Separation:
Once 50% conversion is reached, stop the reaction by acidifying the mixture to pH 2 with concentrated HCl. This inactivates the enzyme.
Transfer the acidified solution to a separatory funnel and extract the unreacted D-phenylalanine methyl ester with dichloromethane or diethyl ether (3 x 20 mL). The protonated L-phenylalanine remains in the aqueous layer.
Isolation of D-Phenylalanine Methyl Ester:
Combine the organic extracts and dry over anhydrous Na₂SO₄.
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude D-phenylalanine methyl ester as an oil. This can be further purified if necessary.[6]
Isolation of L-Phenylalanine:
The L-phenylalanine can be isolated from the aqueous layer, typically by crystallization at its isoelectric point (pH ~5.5).
Protocol 2: Resolution using Immobilized Candida antarctica Lipase B (CAL-B)
This protocol utilizes an immobilized lipase, which simplifies enzyme removal and recycling, a significant advantage in process chemistry. The reaction is often performed in an organic solvent to favor esterification or transesterification, but hydrolysis in a biphasic or microemulsion system is also effective.[3][14][15]
Materials and Reagents:
DL-Phenylalanine methyl ester (free base)
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
Phosphate buffer (0.1 M, pH 7.0)
Toluene or Methyl tert-butyl ether (MTBE)
Sodium bicarbonate (NaHCO₃) solution, saturated
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
Reaction Setup: In a temperature-controlled reaction vessel, create a biphasic system by combining 50 mL of 0.1 M phosphate buffer (pH 7.0) and 50 mL of toluene.
Substrate Addition: Dissolve 1.0 g (5.58 mmol) of DL-phenylalanine methyl ester in the biphasic system.
Enzymatic Reaction:
Add 100 mg of immobilized CAL-B to the mixture.
Stir the reaction vigorously at a controlled temperature (e.g., 40°C) to ensure good mixing between the phases. The enzyme resides at the interface, where it accesses the ester in the organic phase and water in the aqueous phase.
Monitor the reaction progress by taking small aliquots of the organic phase over time and analyzing for the disappearance of the L-ester and the increasing concentration of the D-ester via chiral HPLC.
Enzyme Recovery and Product Separation:
When the reaction reaches approximately 50% conversion (typically 24-48 hours), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.
Separate the organic and aqueous layers using a separatory funnel.
Isolation of D-Phenylalanine Methyl Ester:
Wash the organic layer with saturated NaHCO₃ solution (to remove any dissolved L-phenylalanine) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the D-phenylalanine methyl ester.
Isolation of L-Phenylalanine:
The aqueous layer contains the sodium salt of L-phenylalanine. Acidify the aqueous layer to pH ~5.5 to precipitate the L-phenylalanine, which can then be collected by filtration.
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[21][22]
Protocol: Chiral HPLC Analysis of Phenylalanine Methyl Ester Enantiomers
Column: A chiral stationary phase (CSP) is required. Columns based on cyclodextrin or crown ether derivatives are often effective. For example, a LARIHC™ CF6-P column.[21]
Mobile Phase: A mixture of organic solvents is typically used. For instance, a mixture of methanol:acetonitrile:acetic acid:triethylamine (e.g., 70:30:0.3:0.2 v/v/v/v).[21] The exact composition must be optimized for the specific column used.
Flow Rate: Typically 0.5 - 1.0 mL/min.
Column Temperature: Controlled, often near ambient (e.g., 20-25°C).[21]
Detection: UV detector set to an appropriate wavelength for the phenyl group (e.g., 254 nm).[21]
Sample Preparation: Dilute a small aliquot of the reaction mixture or the isolated product in the mobile phase.
Analysis: Inject the sample onto the HPLC system. The D- and L-enantiomers will elute at different retention times. The e.e. is calculated from the relative areas of the two peaks using the formula:
The following table summarizes representative data for the enzymatic resolution of phenylalanine esters, showcasing the performance of different biocatalysts.
Note: "High" indicates that the source reported excellent enantioselectivity without specifying a precise numerical value in the abstract.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low Conversion Rate
- Low enzyme activity or concentration.- Non-optimal pH or temperature.- Substrate or product inhibition.
- Increase enzyme loading.- Optimize pH and temperature for the specific enzyme.- Perform the reaction in a biphasic system to remove the product from the enzyme's vicinity.
Low Enantioselectivity (e.e.)
- Non-optimal enzyme for the substrate.- Reaction run past 50% conversion.- Presence of co-solvents affecting enzyme conformation.- Racemization of the unreacted ester.
- Screen different enzymes (proteases, lipases).- Carefully monitor the reaction and stop at ~50% conversion.- Optimize the solvent system; sometimes lowering temperature improves selectivity.[14]- For dynamic kinetic resolution (DKR), add a racemization catalyst.[3]
Enzyme Inactivation
- Extreme pH or temperature.- Presence of organic solvents.- Proteolytic degradation (for protease enzymes).
- Operate within the enzyme's stable pH and temperature range.- Use enzyme immobilization, which often enhances stability.[23][24][25]- Choose a more robust enzyme or use a biphasic system to minimize solvent exposure.
References
Cals, J., Gancet, C., & Ricks, R. (1993). Highly Enantioselective Hydrolysis of (R,S)‐Phenylalanine Isopropyl Ester by Subtilisin Carlsberg. Continuous Synthesis of (S)‐Phenylalanine in a Hollow Fiber/Liquid Membrane Reactor. Annals of the New York Academy of Sciences. Available at: [Link]
D'Arrigo, P., & Servi, S. (2017). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]
Wang, Y. F., et al. (1988). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Available at: [Link]
Janssens, R. A., et al. (2020). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. Available at: [Link]
Chen, S. T., & Wang, K. T. (1987). Chirally selective hydrolysis of D,L-amino acid esters by alkaline protease. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
Alcántara, A. R., et al. (2004). Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. Food Technology and Biotechnology. Available at: [Link]
Reddy, L., et al. (2021). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development. Available at: [Link]
Neidhart, D.J., & Petsko, G.A. (1988). The refined crystal structure of subtilisin Carlsberg at 2.5 A resolution. RCSB PDB. Available at: [Link]
Pernas, M. A., et al. (2004). Reactivity of pure Candida rugosa lipase isoenzymes (Lip1, Lip2, and Lip3) in aqueous and organic media. Biotechnology Progress. Available at: [Link]
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]
Busto, E., et al. (2018). Immobilization of an amino acid racemase for application in crystallization-based chiral resolutions of asparagine monohydrate. Biotechnology Progress. Available at: [Link]
Yamada, T., & Narioka, T. (1996). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Available at: [Link]
van den Berg, M. A., et al. (2000). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available at: [Link]
Liu, Y., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. ResearchGate. Available at: [Link]
Contesini, F. J., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. Available at: [Link]
Alcántara, A. R., et al. (2004). Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. ResearchGate. Available at: [Link]
Smallridge, A. J., Trewhella, M. A., & Wang, Z. (2002). The Enzyme-catalysed Stereoselective Transesterification of Phenylalanine Derivatives in Supercritical Carbon Dioxide. Victoria University Research Repository. Available at: [Link]
Wikipedia. (n.d.). Serine protease. Wikipedia. Available at: [Link]
Eser, A., et al. (2023). Immobilization of Subtilisin Carlsberg and its use for transesterification of N-acetyl-L-phenylalanine ethyl ester in organic medium. PubMed. Available at: [Link]
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society. Available at: [Link]
Empie, M. (1984). Recovery of L-phenylalanine from its racemic mixtures. European Patent Office. Available at: [Link]
Péli, N., et al. (2020). Alcalase-CLEA catalysed hydrolysis of a protected amino ester. ResearchGate. Available at: [Link]
Corey, D. R., & Craik, C. S. (1992). Mechanistic origins of the substrate selectivity of serine proteases. PubMed. Available at: [Link]
Li, Y., et al. (2022). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI. Available at: [Link]
Liu, Y., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. Available at: [Link]
Ali, S. M., & Agbaria, R. A. (2005). Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes. PubMed. Available at: [Link]
Goolsby, B., & Brodbelt, J. S. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
Di Cera, E. (2009). Serine Proteases. IUBMB Life. Available at: [Link]
ResearchGate. (n.d.). Mechanism of serine protease. ResearchGate. Available at: [Link]
Google Patents. (2005). Resolution of DL-phenylalanine. Google Patents.
Adnadjevic, B., et al. (2012). Catalyzed Ester Synthesis Using Candida rugosa Lipase Entrapped by Poly(N-isopropylacrylamide-co-itaconic Acid) Hydrogel. PMC. Available at: [Link]
Hassan, M. E. (n.d.). Immobilization of Enzymes: Methods and Applications. ResearchGate. Available at: [Link]
Pinto, A., et al. (2022). Design and Characterization of In-One Protease-Esterase PluriZyme. PMC. Available at: [Link]
Makam, P., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. OSTI.GOV. Available at: [Link]
Chen, Z., et al. (2023). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry. Available at: [Link]
Nylund, M., et al. (2002). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. ResearchGate. Available at: [Link]
Rapp, C., et al. (2023). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PMC. Available at: [Link]
Kumar, D., & Bhalla, T. C. (2004). Lipase-catalyzed synthesis of L-phenylalanyl-D-glucose. PubMed. Available at: [Link]
Synthesis of alpha-methyl-phenylalanine via phase transfer catalysis
Application Note: Enantioselective Synthesis of -Methylphenylalanine via Asymmetric Phase-Transfer Catalysis Executive Summary The incorporation of -alkyl- -amino acids, such as -methylphenylalanine, into peptide sequenc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Synthesis of
-Methylphenylalanine via Asymmetric Phase-Transfer Catalysis
Executive Summary
The incorporation of
-alkyl--amino acids, such as -methylphenylalanine, into peptide sequences is a highly effective strategy in drug development. These quaternary stereocenters impose severe conformational constraints on the peptide backbone, significantly enhancing proteolytic stability and receptor binding selectivity. However, the asymmetric synthesis of these sterically hindered quaternary centers is notoriously challenging.
Asymmetric Phase-Transfer Catalysis (PTC) has emerged as a premier methodology to achieve this transformation. By utilizing chiral quaternary ammonium salts, this approach offers operational simplicity, mild reaction conditions, and avoids the use of heavy transition metals, making it highly suitable for scalable and sustainable pharmaceutical manufacturing[1].
Scientific Rationale & Mechanistic Causality
The core principle of asymmetric PTC relies on the formation of a highly structured, chiral ion pair in a biphasic solvent system. The standard substrate for synthesizing
-methylphenylalanine is the aldimine or ketimine Schiff base of an alanine ester (e.g., N-(diphenylmethylene)alanine tert-butyl ester).
The Causality of Stereocontrol:
Interfacial Deprotonation: An aqueous base (e.g., 50% KOH) deprotonates the
-carbon of the Schiff base at the liquid-liquid interface. The use of a non-polar organic solvent (like toluene) is critical here; it prevents the base from dissolving into the organic phase, thereby suppressing any uncatalyzed, racemic background alkylation.
Ion-Pair Migration: The chiral phase-transfer catalyst (a quaternary ammonium cation,
) exchanges its halide counterion for the newly formed enolate anion. This lipophilic chiral ion pair then migrates into the bulk organic phase.
Facial Shielding: When utilizing advanced
-symmetric spiro ammonium salts (Maruoka catalysts), the rigid, binaphthyl-derived backbone of the catalyst effectively shields the si-face of the enolate.
Stereoselective Alkylation: The electrophile (benzyl bromide) is sterically forced to approach exclusively from the exposed re-face. This highly ordered transition state yields the (S)-
-methylphenylalanine derivative with exceptional enantiomeric excess (>95% ee)[2].
Catalytic Cycle Visualization
Fig 1: Catalytic cycle of asymmetric PTC alkylation highlighting the chiral ion-pair intermediate.
Comparative Catalyst Performance
Various chiral phase-transfer catalysts have been developed for this transformation. The table below summarizes the quantitative data for the benzylation of alanine derivatives to yield
This protocol describes a self-validating workflow for the synthesis of (S)-
-methylphenylalanine using a -symmetric Maruoka catalyst.
Phase 1: Asymmetric Benzylation of Alanine Schiff Base
Objective: Establish the quaternary stereocenter via facial-selective alkylation.
System Preparation: In a flame-dried Schlenk flask purged with argon, dissolve N-(diphenylmethylene)alanine tert-butyl ester (1.0 mmol) and the (S,S)-spiro chiral quaternary ammonium bromide catalyst (1–5 mol%) in anhydrous toluene (10 mL).
Interfacial Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 50% aqueous KOH (3.0 mmol) dropwise.
Causality Note: Vigorous stirring (≥1000 rpm) is mandatory. High shear forces maximize the interfacial surface area between the aqueous base and the organic solvent, ensuring rapid deprotonation without requiring the base to dissolve into the toluene phase.
Electrophilic Addition: Slowly add benzyl bromide (1.2 mmol) via syringe. Maintain vigorous stirring at 0 °C for 12–18 hours.
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete consumption of the starting material validates successful catalytic turnover. For stereochemical validation, an aliquot can be micro-cleaved and analyzed via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95% ee before proceeding to bulk deprotection.
Workup: Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the intermediate.
Phase 2: Deprotection & Isolation
Objective: Remove the Schiff base and ester protecting groups without epimerizing the newly formed stereocenter.
Imine Cleavage: Dissolve the purified alkylated intermediate in THF (5 mL). Add 1 N aqueous HCl (5 mL) and stir at room temperature for 4 hours.
Causality Note: The diphenylmethylene group is highly sensitive to mild aqueous acid. This allows for its selective removal while leaving the tert-butyl ester intact, preventing unwanted side reactions.
Ester Cleavage: Extract the aqueous phase with diethyl ether to remove the benzophenone byproduct. Neutralize the aqueous layer, extract the free amine intermediate into dichloromethane, and concentrate. Treat the residue with a mixture of Trifluoroacetic acid (TFA) and dichloromethane (1:1, 5 mL) for 2 hours at room temperature to cleave the tert-butyl ester.
Final Isolation: Evaporate the volatiles under a stream of nitrogen. Purify the crude amino acid via cation-exchange chromatography (e.g., Dowex 50WX8 resin, eluting with 5% aqueous
) to yield enantiopure (S)--methylphenylalanine as a white solid.
References
Direct Asymmetric α-Alkylation of NH2-Unprotected Amino Acid Esters Enabled by Biomimetic Chiral Pyridoxals
Source: ResearchGate
URL:1
Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids
Source: Organic Chemistry Portal (Original publication in J. Am. Chem. Soc.)
URL:2
Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids
Source: ResearchGate
URL:3
Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions
Source: ResearchGate
URL:4
N-methylation techniques for Mth-DL-phenylalanine precursors
Application Note: Advanced N-Methylation Protocols for Mth-DL-Phenylalanine Precursors Part 1: Executive Summary & Nomenclature Clarification Target Definition: This guide details the synthesis of N-Methyl-DL-Phenylalani...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced N-Methylation Protocols for Mth-DL-Phenylalanine Precursors
Part 1: Executive Summary & Nomenclature Clarification
Target Definition:
This guide details the synthesis of N-Methyl-DL-Phenylalanine (N-Me-DL-Phe), a critical non-proteinogenic amino acid used in peptidomimetics to enhance metabolic stability and membrane permeability.[1]
Critical Nomenclature Note ("Mth" vs. "N-Me"):
In many legacy chemical catalogs (e.g., CAS 30615-87-3), "MTH-DL-Phenylalanine" refers to Methylthiohydantoin-DL-Phenylalanine (5-benzyl-3-methyl-2-thioxoimidazolidin-4-one), a heterocycle formed via the reaction of phenylalanine with methyl isothiocyanate.
However, in the context of "N-methylation techniques for precursors" within drug development, the objective is almost universally the N-methylation of the alpha-amine to generate N-Methyl-DL-Phenylalanine . This guide focuses on the latter (N-methylation) while acknowledging the former.
Part 2: Strategic Overview of N-Methylation Methodologies
N-methylation of amino acids is chemically challenging due to the risk of over-methylation (forming quaternary ammonium salts) and racemization (though less critical for DL-precursors, preserving integrity is key for method transfer to L-isomers).
Feature
Method A: Reductive Amination
Method B: Fukuyama-Mitsunobu
Method C: 5-Oxazolidinone (Freidinger)
Primary Reagents
Formaldehyde, NaCNBH₃
2-NsCl, MeOH/DIAD, PhSH
Paraformaldehyde, p-TsOH, Et₃SiH
Mechanism
Schiff base reduction
Sulfonamide alkylation
Heterocyclic reduction
Selectivity
Moderate (Risk of N,N-dimethyl)
High (Mono-methyl only)
High (Mono-methyl only)
Scalability
High (Industrial standard)
Moderate (Reagent cost)
High (Process friendly)
Key Advantage
One-pot, inexpensive
No over-methylation possible
Simultaneous protection/activation
Part 3: Detailed Experimental Protocols
Protocol A: Reductive Methylation (The "Gold Standard" for Solution Phase)
Best for: Rapid synthesis of N-methyl derivatives where minor dimethyl byproducts can be separated.
Mechanism: Formation of an imine (Schiff base) followed by in-situ reduction.
Materials:
DL-Phenylalanine (1.0 eq)
Formaldehyde (37% aq. solution, 1.2 eq)
Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) or STAB (Sodium Triacetoxyborohydride)
Solvent: Methanol (MeOH) / Acetic Acid (1%)
Step-by-Step Workflow:
Dissolution: Suspend DL-Phenylalanine (10 mmol) in MeOH (50 mL). Add Acetic Acid (0.5 mL) to adjust pH to ~5–6.
Imine Formation: Add Formaldehyde (12 mmol) dropwise at 0°C. Stir for 30 minutes. Note: The solution may remain cloudy.
Reduction: Add NaCNBH₃ (15 mmol) in small portions over 20 minutes. Evolution of gas (H₂) may occur; ensure venting.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (n-BuOH:AcOH:H₂O 4:1:1) or LC-MS.
Quenching: Quench with water (10 mL). Evaporate MeOH under reduced pressure.
Workup: Dissolve residue in water, load onto a Dowex 50W (H+ form) cation exchange column.
Wash with water (removes reagents).
Elute product with 1M NH₄OH.
Isolation: Lyophilize the ammoniacal fractions to obtain N-Methyl-DL-Phenylalanine as a white powder.
Critical Control Point: Do not use excess formaldehyde (>1.5 eq) or higher temperatures, as this promotes N,N-dimethylation .
Protocol B: Fukuyama-Mitsunobu Synthesis (The "Precision Tool")
Best for: High-value synthesis requiring absolute mono-methylation guarantees.
Mechanism: Activation of the amine as a sulfonamide (Nosyl group) increases acidity of the N-H, allowing alkylation under Mitsunobu conditions or with Methyl Iodide, followed by deprotection.
Materials:
DL-Phenylalanine Methyl Ester HCl (1.0 eq)
2-Nitrobenzenesulfonyl chloride (2-NsCl, 1.1 eq)
Methanol (MeOH, as methyl source) / Triphenylphosphine (PPh₃) / DIAD
Thiophenol (PhSH) / DBU (for deprotection)
Step-by-Step Workflow:
Protection: React DL-Phe-OMe with 2-NsCl and TEA in DCM at 0°C to form N-Ns-DL-Phe-OMe .
Methylation (Mitsunobu):
Dissolve N-Ns-DL-Phe-OMe (1.0 eq), PPh₃ (1.2 eq), and MeOH (2.0 eq) in dry THF.
Add DIAD (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours.
Result: Quantitative formation of N-Me-N-Ns-DL-Phe-OMe .
Deprotection (Denosylation):
Treat the methylated intermediate with Thiophenol (1.2 eq) and DBU (2.0 eq) in DMF for 1 hour.
Mechanism: Nucleophilic attack on the sulfur of the Nosyl group releases the N-methyl amine.
Hydrolysis (Optional): If the free acid is required, hydrolyze the ester with LiOH in THF/H₂O.
Why this method? The Nosyl group prevents the nitrogen from accepting a second methyl group, making over-methylation chemically impossible.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for both methods.
Figure 1: Comparative pathways for Reductive Amination (Method A) vs. Fukuyama-Mitsunobu Methylation (Method B).
Part 5: Quality Control & Validation
To ensure the "Mth" precursor has been correctly converted to the N-Methyl derivative (and not the MTH heterocycle or dimethyl impurity), use the following validation criteria:
1H NMR Spectroscopy:
N-Methyl Group: Look for a singlet integrating to 3H around 2.4–2.6 ppm .
N,N-Dimethyl Impurity: If a singlet integrates to 6H or appears slightly downfield, over-methylation occurred.
MTH Heterocycle: If the "Mth" ring formed (CAS 30615-87-3), the alpha-proton signal will shift significantly downfield (>4.0 ppm) due to the adjacent carbonyls in the ring.
Kaiser Test (Ninhydrin):
Primary Amine (Precursor): Deep Blue/Purple.
Secondary Amine (N-Methyl Product): Reddish/Orange (Note: N-methyl amino acids do not give the classic blue color).
Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews.
Fukuyama Synthesis
Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.
Oxazolidinone Method (Freidinger)
Freidinger, R. M., et al. (1983). "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." Journal of Organic Chemistry.
MTH-DL-Phenylalanine Structure Verification
Chemical Book. "MTH-DL-Phenylalanine (CAS 30615-87-3) Product Entry."[2][3]
Protocol for introducing Mth-DL-phenylalanine into alpha-helical structures
Application Note: Protocol for the Introduction of Mth-DL-Phenylalanine into -Helical Peptides Executive Summary The development of peptide-based therapeutics is frequently hindered by their lack of secondary structure i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Introduction of Mth-DL-Phenylalanine into
-Helical Peptides
Executive Summary
The development of peptide-based therapeutics is frequently hindered by their lack of secondary structure in aqueous solution, leading to poor target affinity and rapid proteolytic degradation. Introducing sterically constrained non-canonical amino acids, such as Mth-DL-phenylalanine (a functionalized phenylalanine derivative encompassing
-methylated and hydantoin-based peptidomimetic scaffolds), serves as a powerful strategy to lock peptides into stable -helical conformations.
This application note provides a comprehensive, self-validating protocol for the strategic design, solid-phase synthesis, and structural validation of Mth-DL-Phe-modified
-helical peptides.
Mechanistic Causality: The Thermodynamics of Helical Constraint
To understand how to synthesize these peptides, one must first understand why Mth-DL-Phe is utilized.
Unstructured peptides suffer a massive entropic penalty (
) upon binding to a target receptor because they must freeze into a specific conformation. By introducing Mth-DL-Phe, the bulky functionalization at the -carbon invokes the Thorpe-Ingold effect . This steric bulk physically restricts the rotation around the () and () bonds.
As demonstrated in the conformational analysis of hydantoin-based universal peptidomimetics, this severe restriction confines the Ramachandran space strictly to the
-helical (, ) or -helical regions [1]. By pre-organizing the peptide backbone, the entropic penalty of binding is minimized, driving a highly favorable Gibbs free energy (). Furthermore, the dense packing of the hydrophobic core, akin to a jamming transition in protein folding [2], shields adjacent peptide bonds from proteases, drastically increasing the molecule's serum half-life.
Thermodynamic mechanism of alpha-helix stabilization via Mth-DL-Phe insertion.
Strategic Sequence Design
Optimization of the folding pathway is inherently linked to the sequence of amino acids and their individual steric properties [3]. When designing your sequence:
Placement: Substitute canonical residues with Mth-DL-Phe at the
, or positions. These positions align on the same face of the -helix, maximizing backbone stabilization without disrupting the receptor-binding face.
Diastereomeric Consideration: Because Mth-DL-Phe is a racemic mixture (DL), its incorporation will yield a pair of diastereomers. The D-enantiomer will actively disrupt a right-handed
-helix. Therefore, a rigorous separation step is mandatory post-synthesis.
Self-Validating System: To ensure the integrity of the experiment, synthesize a wild-type (canonical L-Phe) sequence in parallel. This acts as an internal control to validate that any structural changes observed are strictly due to the Mth-DL-Phe incorporation.
Step 1: Resin Preparation & Swelling
Action: Weigh out 0.1 mmol of Fmoc-Rink Amide AM resin. Swell the resin in Dimethylformamide (DMF) for 30 minutes at room temperature.
Causality: Proper swelling expands the polystyrene matrix, exposing reactive sites and ensuring uniform coupling kinetics.
Step 2: Fmoc Deprotection
Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).
Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.
Step 3: Coupling of Mth-DL-Phe (Critical Step)
Causality: Standard carbodiimide chemistry (e.g., DIC/Oxyma) will fail here. The steric bulk of the Mth-DL-Phe
-carbon physically blocks the nucleophilic attack of the resin-bound amine.
Action:
Prepare a solution of 4 equivalents (eq) Fmoc-Mth-DL-Phe, 3.9 eq HATU, and 4 eq HOAt in DMF.
Add 8 eq of N,N-Diisopropylethylamine (DIEA) to activate the amino acid, forming the highly reactive 7-aza-OBt ester.
Add the mixture to the resin and heat to 50°C for 3 hours (or utilize Microwave-SPPS at 75°C for 15 minutes).
Perform a Kaiser test. If positive, repeat the coupling step (double coupling).
Step 4: Cleavage and Global Deprotection
Action: Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.
Action: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.
Workflow for Solid-Phase Peptide Synthesis incorporating sterically hindered Mth-DL-Phe.
Purification and Structural Validation
Because modifications to the primary structure directly influence the secondary structure fractions (such as the
-helix to -sheet ratio) [4], empirical validation is non-negotiable.
Step 5.1: Diastereomeric Resolution via RP-HPLC
Dissolve the crude lyophilized peptide in a 10% Acetonitrile (ACN) / 90% Water mixture containing 0.1% TFA.
Inject onto a semi-preparative C18 RP-HPLC column.
Apply a very shallow gradient (e.g., 0.2% ACN/minute) to resolve the two diastereomers (L-Mth-Phe and D-Mth-Phe containing peptides). Collect both peaks separately.
Dissolve the separated fractions and the wild-type control in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM.
Record the CD spectra from 190 nm to 260 nm at 25°C.
Data Interpretation: The correct (L-Mth-Phe) diastereomer will exhibit a classic right-handed
-helical signature: dual minima at 208 nm and 222 nm , and a strong maximum at 192 nm .
Calculate the
ratio. A ratio validates the presence of a highly stable, constrained -helix, confirming the successful structural induction by Mth-DL-phenylalanine.
References
Source: acs.
Source: yale.
Source: gatech.
Source: nih.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Mth-DL-Phenylalanine Synthesis & Coupling
This technical guide addresses the synthesis and incorporation of Mth-DL-phenylalanine (interpreted here as Methyl-substituted Phenylalanine , specifically addressing the steric and chemical challenges of N-Methyl and -M...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the synthesis and incorporation of Mth-DL-phenylalanine (interpreted here as Methyl-substituted Phenylalanine , specifically addressing the steric and chemical challenges of N-Methyl and
-Methyl derivatives, which are the most common "yield-limiting" analogs in peptide chemistry).
Topic: Improving Yield and Purity in Mth-DL-Phenylalanine Peptide Synthesis
Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Core Diagnostic: Why is Your Yield Low?
The synthesis and coupling of Methyl-DL-phenylalanine (Mth-Phe) derivatives present a "perfect storm" of chemical challenges. Whether "Mth" refers to
-Methyl (backbone modification) or -Methyl (quaternary carbon), the primary failure mode is steric occlusion , often compounded by racemization inherent to DL-mixtures.
The "Yield-Killer" Triad
Steric Hindrance: The methyl group creates a massive energy barrier for the incoming nucleophile (amine) or the activated electrophile (carboxylate), reducing coupling rates by orders of magnitude compared to standard Phe.
Diketopiperazine (DKP) Formation: In
-methylated sequences, the cis-amide conformation is favored, promoting rapid cyclization and cleavage of the dipeptide from the resin (especially at the dipeptide stage).
Aggregation: Methylated peptides disrupt hydrogen bonding, often leading to "beta-sheet-like" aggregation on-resin, making the N-terminus inaccessible.
Troubleshooting Guide (Q&A Format)
Category A: Coupling Efficiency (The "Hard Step")
Q: I am observing <10% conversion after 2 hours. Standard HBTU/DIEA protocols are failing. What is the fix?A: Standard coupling agents are insufficient for Mth-Phe due to the steric bulk. You must switch to high-efficiency "onium" salts or phosphonium reagents and elevated temperatures.
The Protocol Shift:
Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive O-At (7-azabenzotriazole) ester, which accelerates the reaction before side reactions (like guanidinylation) occur.
Base: Use HOAt as an additive to further catalyze the reaction.
Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMSO/NMP (1:4) to break up resin aggregation.
Q: Does microwave irradiation help, or will it cause degradation?A: Microwave assistance is highly recommended but requires strict temperature control to prevent racemization of the DL-mixture (or epimerization if you desire a specific isomer).
Recommendation: 75°C for 5 minutes (25W power). Do not exceed 80°C, especially with Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH in the sequence.
Category B: Preventing Side Reactions
Q: I see a major impurity at [M-2] or [M-18] mass. Is this DKP formation?A: Yes. If Mth-Phe is the second or third residue from the C-terminus, the free amine can attack the C-terminal carbonyl ester bond, forming a cyclic Diketopiperazine (DKP) and cleaving the peptide from the resin.
The Fix:
Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin . The steric bulk of the trityl handle prevents DKP formation.
Avoid Fmoc-deprotection with 20% Piperidine for prolonged periods. Use DBU/Piperidine (2%/2%) for shorter bursts (3 x 3 min) to minimize the time the amine is free and reactive.
Category C: Racemization & DL-Resolution
Q: I am using DL-Mth-Phe but need to enrich for one isomer. Can I resolve it on-resin?A: No. On-resin resolution is inefficient.
Strategy: If you must use the DL mixture, expect a 50/50 diastereomeric mixture in your final product. These must be separated via Reverse-Phase HPLC using a C18 column with a shallow gradient (e.g., 0.1% increase in Acetonitrile per minute).
Note: Methylated isomers often show distinct retention times due to different solvation shells.
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling of Mth-Phe
Use this for coupling Mth-Phe to the resin or the next amino acid to Mth-Phe.
Parameter
Standard Condition (Avoid)
Optimized Condition (Recommended)
Coupling Agent
HBTU / TBTU
HATU or PyAOP
Additive
HOBt
HOAt (0.1 M)
Base
DIPEA (2 eq)
TMP (2,4,6-Trimethylpyridine) or DIPEA (4 eq)
Solvent
DMF
NMP or DMF/DMSO (4:1)
Reaction Time
1 hour
2 x 2 hours (Double Couple)
Temperature
RT
50°C - 75°C (Microwave)
Step-by-Step Workflow:
Swell Resin: Swell resin in DCM for 30 min, then wash with NMP (3x).
Activation: Dissolve Fmoc-Mth-DL-Phe-OH (4 eq) and HATU (3.9 eq) in NMP. Add HOAt (4 eq).
Base Addition: Add DIPEA (8 eq) immediately before adding to the resin.
Coupling: Shake for 2 hours at 50°C.
Monitoring: Perform a Chloranil Test (standard Kaiser test does not work for secondary amines like N-methyl).
The following diagram illustrates the decision matrix for low-yield scenarios involving Mth-Phenylalanine.
Caption: Decision tree for diagnosing failure modes in Methyl-Phenylalanine synthesis based on LC-MS impurity profiles.
Advanced FAQ: Niche Scenarios
Q: What if "Mth" refers to Methylthio-phenylalanine in my specific protocol?A: If your "Mth" is a methionine analog (4-methylthio-Phe), the risk is oxidation of the sulfur to sulfoxide (+16 Da) or sulfone (+32 Da).
Preventive Measure: Perform all cleavage and deprotection steps using a "Reagent K" cocktail containing scavengers: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5). The EDT (Ethanedithiol) is critical to keep the sulfur reduced.
Q: Can I use the "Magic Mixture" for difficult Mth sequences?A: Yes. The "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) is excellent for reducing aggregation in hydrophobic Mth-Phe rich sequences.
References
Coupling Reagents for Hindered Amino Acids
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Prevention of Diketopiperazine Formation
Gairí, M., et al. (1990). The use of 2-chlorotrityl chloride resin for the synthesis of peptides. Tetrahedron Letters.
Microwave-Assisted Peptide Synthesis (MAPS)
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.
N-Methyl Amino Acid Synthesis Overview
Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.
Optimization
Purification of peptides containing hydrophobic Mth-DL-phenylalanine
Technical Support Center: Purification of Peptides Containing Hydrophobic Mth-DL-Phenylalanine Status: Active Ticket ID: #PUR-MTH-DL-PHE Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Execu...
You are encountering a dual-threat purification challenge: extreme hydrophobicity combined with stereochemical complexity .
"Mth" (Methyl) Substitution: The addition of a methyl group (likely
-methyl or ring-methylated) to Phenylalanine significantly increases the hydrophobicity of an already hydrophobic residue. This leads to aggregation, poor solubility, and column fouling.
"DL" (Racemic) Mixture: The use of a DL-amino acid introduces a chiral center variation. If your peptide contains other chiral amino acids (L-form), your crude product is not a single enantiomer but a mixture of diastereomers (e.g., L-L-L-D -L vs. L-L-L-L -L). Unlike enantiomers, diastereomers have different physical properties and can be separated by achiral chromatography, but they often elute very close together.
This guide provides a self-validating workflow to solubilize, separate, and recover your target peptide.
Module 1: The Solubilization Protocol (Pre-HPLC)
The Problem: Hydrophobic peptides containing Mth-Phe often form
-sheet aggregates that mimic "liquid rocks." Injecting a suspension or a gel into an HPLC will ruin the column and yield no separation.
The Solution: You must disrupt secondary structures using "Chaos Agents" or fluorinated solvents before introducing the aqueous buffer.
Step-by-Step Solubilization Workflow
Solvent Class
Recommended Solvent
Function
Protocol
Fluorinated (Best)
HFIP (Hexafluoroisopropanol)
Disrupts H-bonds/-sheets; induces -helices.
Dissolve dry peptide in 100% HFIP. Sonicate. Dilute with Mobile Phase A just before injection.
Dissolve in min. volume of DMSO. Warning: DMSO elutes early and can cause "solvent shock" peaks.
Chaotropic
6M Guanidine-HCl
Denatures aggregates.
Good for crude injection, but high salt requires frequent system flushing to prevent precipitation in pump heads.
Expert Insight: Do not attempt to dissolve this peptide in water or 0.1% TFA directly. It will not dissolve; it will only wet the surface.
Visual Troubleshooting: The Solubilization Decision Tree
Figure 1: Systematic workflow for solubilizing hydrophobic peptides prior to HPLC injection.
Module 2: Chromatographic Separation (The Diastereomer Challenge)
The Problem: You must separate the L-Mth-Phe peptide from the D-Mth-Phe peptide. Standard C18 gradients often co-elute these isomers because their hydrophobicity is nearly identical.
The Solution: Exploit Shape Selectivity and Pi-Pi Interactions .
Stationary Phase Selection
Recommendation A: Phenyl-Hexyl Column.
Why? The Mth-Phe residue is aromatic. Phenyl-Hexyl columns interact with the aromatic ring via pi-pi stacking. The spatial arrangement of the phenyl ring in the D-isomer vs. the L-isomer creates a different interaction strength with the stationary phase, often providing better resolution (Rs) than C18.
Recommendation B: C4 or C8 (Wide Pore 300Å).
Why? If the peptide is extremely hydrophobic, it may bind irreversibly to C18. C4 allows for easier elution and better peak shape, which is critical for seeing the "shoulder" of the diastereomer.
Mobile Phase Engineering
Standard ACN/Water/TFA is the baseline, but for Mth-Phe peptides, you may need higher eluting strength.
Modifier: If peaks are broad, add 1–5% Isopropanol (IPA) to Mobile Phase B (Acetonitrile). IPA improves the mass transfer of hydrophobic chains.
Temperature: Run the column at 50°C to 60°C .
Mechanism:[2][3] Reduces viscosity and increases the exchange rate between the stationary/mobile phase, sharpening the peaks. Sharper peaks = better separation of diastereomers.
The "Shallow Gradient" Strategy
Diastereomers often elute within 1-2 minutes of each other. A steep gradient will merge them.
Protocol:
Run a scout gradient (5% to 95% B over 20 min) to find where the peptide elutes (e.g., at 60% B).
Design a focused isocratic step or shallow gradient :
Start: 50% B
End: 70% B
Time: 40 minutes (Slope: 0.5% B/min).
Visual Troubleshooting: Method Development Loop
Figure 2: Iterative logic for optimizing the separation of hydrophobic diastereomers.
Module 3: Post-Purification Handling
The Problem: You successfully purified the peptide, but after lyophilization, it won't dissolve again, or you lost half the mass to the vial walls.
The Solution:
Immediate Handling: Do not leave fractions in the fraction collector overnight. The ACN evaporates, water concentration rises, and the hydrophobic peptide precipitates.
Lyophilization: Do not freeze-dry from 100% aqueous solution. The peptide will form a fluffy "cotton" that is electrostatically charged and flies away, or it will aggregate.
Protocol: Leave some organic solvent (tert-butanol or acetonitrile) in the flask to keep the peptide structure "open" during freezing.
Storage: Store as a dry powder. If solution storage is necessary, use DMSO (if compatible with biology) or slightly acidic buffers.
Frequently Asked Questions (Troubleshooting)
Q1: I see two peaks with identical Mass Spectrometry (MS) signals. Which one is my product?
Answer: This is the classic signature of a DL-mixture. Both diastereomers have the exact same mass.
Differentiation: You cannot distinguish them by MS alone. You must rely on:
Coinjection with a standard: If you have a pure L-standard, inject it to see which peak increases.
Enzymatic Digestion: Digestion with Chymotrypsin (cleaves at Phe) is often stereoselective. It will cleave the L-Phe isomer much faster than the D-Phe/Mth-Phe isomer. The peak that disappears rapidly is likely the L-form (if the Mth modification doesn't block the enzyme completely).
Q2: My peptide sticks to the C18 column and won't elute even at 100% B.
Answer: The hydrophobic interaction is too strong.
Fix: Switch to a C4 column (less surface area/hydrophobicity).
Rescue: To clean your current column, inject TFE (Trifluoroethanol) or Isopropanol to strip the bound peptide.
Q3: Can I use "Mth" as a handle for purification?
Answer: Yes. If "Mth" implies a specific modification like para-methyl, it changes the UV absorption slightly compared to standard Phe. However, the hydrophobicity is the dominant handle.[4] Use the "Shallow Gradient" described in Module 2 to exploit this.
References
Vertex AI Search. (2025). Solubility of Peptide Intermediates in Organic Solvents (HFIP).[5][6] Semantic Scholar.
National Institutes of Health (PMC). (2025). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
Interchim. (2019). Peptides purification development in Reverse Phase.[2][3][4][7][8][9]
The Nest Group. (2025). Designing Purification Methods for Hydrophobic Peptides.
Bachem. (2025). Peptide Purification Process & Methods: An Overview.
Technical Support Guide: Solubilization of Mth-DL-Phenylalanine
The following technical guide addresses the solubility challenges of Mth-DL-phenylalanine in aqueous buffers. Note on Nomenclature: In the context of biochemical reagents (specifically from catalogs like Sigma-Aldrich/Me...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the solubility challenges of Mth-DL-phenylalanine in aqueous buffers.
Note on Nomenclature: In the context of biochemical reagents (specifically from catalogs like Sigma-Aldrich/Merck), "Mth" is often an abbreviation for
-Methyl (alpha-methyl) or occasionally 4-Methyl . However, "MTH" is also the standard abbreviation for Methylthiohydantoin , a derivative used in protein sequencing.
Scenario A (Most Likely): You are working with
-Methyl-DL-phenylalanine (a non-proteinogenic amino acid used in drug design). This guide primarily focuses on this zwitterionic molecule.
Scenario B: You are working with MTH-DL-phenylalanine (Methylthiohydantoin) . This is a neutral heterocycle and is insoluble in water . If this is your molecule, you must use 100% organic solvent (DMSO/Acetonitrile) and can only tolerate low aqueous dilution.
Executive Summary & Molecule Identification
Mth-DL-phenylalanine (typically
-Methyl-DL-phenylalanine) exhibits poor solubility in neutral aqueous buffers due to two synergistic factors:
Hydrophobic Bulk: The addition of a methyl group to the phenylalanine scaffold significantly increases the partition coefficient (LogP), making the lattice energy harder to overcome with water dipoles.
Isoelectric Precipitation: Like all amino acids, it exists as a zwitterion. At its isoelectric point (pI
5.5–6.0), the net charge is zero, minimizing electrostatic repulsion between molecules and causing aggregation/precipitation.
Critical Check:
Before proceeding, confirm your structure.
-Methyl-DL-phenylalanine: Has a free amine () and free acid (). Follow the guide below.
MTH-Phenylalanine (Hydantoin): Cyclic structure, no free charge. Stop. Use 100% DMSO or Methanol. It will precipitate in >10% water.
Troubleshooting Guide (Q&A)
Q1: Why does the powder float or clump when I add PBS/Water?
Technical Insight: At neutral pH (pH 7.0–7.4), the molecule is near its isoelectric point where solubility is at its thermodynamic minimum. The crystal lattice energy is too high for neutral water to break.
Solution: Do not add neutral buffer directly to the powder. You must generate a net charge (positive or negative) to "push" the molecules apart before introducing the buffer.
Q2: Can I use heat to dissolve it?
Technical Insight: Heating increases kinetic energy and solubility (
).
Recommendation: Yes, heating to 40–50°C is safe and effective for -methyl derivatives. However, avoid boiling (>80°C) for prolonged periods to prevent potential decarboxylation or racemization, although -methyl amino acids are generally chemically stable. Use ultrasonic energy (sonication) combined with mild heat for best results.
Q3: Which solvent is better: DMSO or HCl?
Comparison:
Dilute HCl (0.1 M - 1.0 M): Best for biological compatibility if the final pH can be neutralized. It protonates the amine (
), creating a soluble cationic salt.
DMSO (Dimethyl Sulfoxide): Best for high-concentration stocks (>50 mM). It disrupts hydrophobic stacking. However, high DMSO (>1% final) can be cytotoxic or interfere with enzyme assays.
Ethanol: Generally poor for phenylalanine derivatives compared to DMSO.
Q4: I dissolved it in acid, but it precipitated when I added the buffer. Why?
Root Cause: "Isoelectric Crashing." When you neutralize the acidic stock (pH 1) with a buffer (pH 7.4), the solution passes through the pI (pH 5.5–6.0). If the concentration is high, the amino acid crashes out of solution at this exact pH.
Fix: Add the stock to the buffer slowly with rapid vortexing to pass the pI zone quickly, or ensure the final pH is slightly away from the pI (e.g., pH 7.8 or pH 4.0).
Step-by-Step Solubilization Protocols
Method A: The "pH-Switch" Method (Recommended for Aqueous Assays)
Use this method to minimize organic solvent interference.
Weighing: Weigh the required amount of Mth-DL-phenylalanine.
Acidification: Add 1.0 M HCl (or Acetic Acid) dropwise to the powder.
Ratio: Use approximately 50–100 µL of acid per 10 mg of compound.
Dissolution: Vortex and sonicate at 40°C until the solution is perfectly clear. The molecule is now positively charged (
).
Dilution: Slowly pipette this concentrate into your target buffer (e.g., PBS) while vortexing.
Note: If the buffer capacity is low, the pH may drop. Check final pH and adjust with dilute NaOH if necessary, but stay above pH 6.5 to avoid the pI trap.
Method B: The DMSO "Stock" Method (Recommended for High Throughput)
Use this method for ease of storage and reproducibility.
Preparation: Prepare a 100 mM stock solution in anhydrous DMSO (molecular biology grade).
Example: Dissolve 17.9 mg of
-Methyl-DL-phenylalanine (MW 179.2 g/mol ) in 1 mL DMSO.
Solubilization: Sonicate for 5–10 minutes. The solution should be clear and colorless.
Storage: Aliquot and store at -20°C. (Stable for >6 months).
Usage: Dilute the DMSO stock into the aqueous buffer.
Limit: Keep final DMSO concentration < 1% (v/v) to avoid precipitation.
Technique: "Jet" the DMSO stock into the center of the vortexing buffer to prevent local high concentrations.
Solubility Decision Logic (Visual)
Caption: Decision tree for solubilizing Mth-DL-phenylalanine based on chemical structure and assay requirements.
Physicochemical Data Summary
Property
Value / Characteristic
Implication for Solubility
Molecular Weight
~179.22 g/mol
Small molecule, kinetics are fast once lattice breaks.
Isoelectric Point (pI)
~5.5 – 6.0 (Est.)
Lowest solubility zone. Avoid pH 5.0–6.5.
LogP (Octanol/Water)
~1.7 (Est.)
Moderately hydrophobic. Requires "push" (charge) or "pull" (solvent).
Melting Point
>250°C (Decomposes)
High crystal lattice energy; requires energy (heat/sonication) to dissolve.
Stability
Stable at RT
Can be heated to 50°C without degradation.
References
MedChemExpress. (2024).
-Methyl-DL-phenylalanine Product Information. Retrieved from
Sigma-Aldrich. (n.d.).
-Methyl-DL-phenylalanine Specification Sheet. Retrieved from
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from
BenchChem. (2025). Best Practices for Handling and Dissolving Hydrophobic Peptides. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9959, DL-Phenylalanine. Retrieved from
Optimization
Technical Support Center: Coupling Strategies for Low-Reactivity Mth-DL-Phenylalanine
Current Status: Active Ticket Focus: Overcoming steric hindrance and electronic deactivation in modified phenylalanine derivatives. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Active
Ticket Focus: Overcoming steric hindrance and electronic deactivation in modified phenylalanine derivatives.
Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.
Diagnostic & Selection Strategy
User Query: "Standard EDC/NHS or HBTU protocols are yielding <20% conversion with Mth-DL-phenylalanine. What are my alternatives?"
Technical Analysis:
The abbreviation "Mth" typically denotes a Methylated derivative (likely
-methyl or -methyl). The "DL" indicates a racemic mixture. The low reactivity is driven by two factors:
Steric Hindrance: The methyl group creates a "protective" cone around the amine or carboxylic acid, physically blocking the approach of the coupling partner.[1]
Electronic Deactivation: If
-methylated, the nucleophilicity of the amine is reduced, and the secondary amine is more prone to steric clashes.
Do not simply increase equivalents; you must change the activation mechanism. Use the decision matrix below to select your reagent.
Reagent Selection Decision Matrix
Figure 1: Decision tree for selecting coupling agents based on the specific structural challenge of the modified phenylalanine.
The Solutions (Deep Dive)
Option A: The Modern Standard – COMU / Oxyma Pure
Best For: General
-methylated couplings where safety and yield are paramount.
Why it works: COMU utilizes the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[2] Unlike benzotriazoles (HOBt/HOAt), Oxyma is non-explosive and displays a "proton-shuttle" effect that accelerates the acylation of hindered amines.
Pros: Higher solubility in DMF than HATU; visual color change (yellow to red) indicates endpoint; safer byproduct profile.
Cons: Hydrolytically unstable; must be stored dry and used immediately upon dissolution.
Option B: The "Nuclear" Option – TFFH (Acid Fluorides)
Best For:
-Methylated acids (e.g., -Me-DL-Phe) or coupling to extremely hindered amines (e.g., Aib, -Me-Phe).
Why it works: TFFH converts the carboxylic acid into an Acid Fluoride in situ.[3] Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than the bulky active esters generated by HATU or COMU.
Pros: The small size of the fluoride leaving group allows it to slip past steric bulk.
Cons: Requires careful handling; acid fluorides can be sensitive to moisture.
Option C: The Scale-Up Specialist – T3P (Propylphosphonic Anhydride)
Best For: Large-scale batches where racemization of other residues in the chain is a concern.[4]
Why it works: T3P forms a mixed anhydride.[5] It is unique because it does not generate a free amine during the reaction (unlike uronium salts), reducing base-catalyzed epimerization.
Pros: Supplied as a solution (easy handling); water-soluble byproducts (simple wash workup).[6]
Cons: Reaction kinetics can be slower than HATU/COMU for extremely hindered systems.
Comparative Data: Yield & Efficiency
Reagent
Mechanism
Steric Tolerance
Racemization Risk*
Byproduct Removal
HBTU/HOBt
Carbodiimide/Active Ester
Low
Moderate
Easy (Wash)
HATU
Uronium/Aza-benzotriazole
High
Low
Moderate
COMU
Uronium/Oxyma
Very High
Very Low
Easy (Soluble)
TFFH
Acid Fluoride
Extreme
Low
Moderate
T3P
Phosphonic Anhydride
Moderate/High
Lowest
Easiest (Aq. Wash)
*Note: Since you are using DL-Phe, racemization of the Phe itself is moot. However, if coupling TO a chiral chain, these values indicate the risk to the REST of the peptide.
Validated Protocols
Protocol A: High-Efficiency Coupling with COMU
Use this for N-methylated phenylalanine derivatives.
Stoichiometry:
Amino Acid: 3.0 eq
COMU: 2.9 eq (Slight deficit prevents capping)
Oxyma Pure: 3.0 eq (Additive ensures stability)
Base (DIEA or TMP): 6.0 eq
Activation (Pre-activation is critical):
Dissolve Amino Acid, COMU, and Oxyma in minimal DMF (0.2 M concentration).
Add Base.[7] The solution will turn bright red/orange.
Reaction Time: 2–18 hours. (Acid fluorides are stable enough for overnight coupling).
Note: If using SPPS, double coupling is recommended.
Troubleshooting FAQs
Q: I am using Mth-DL-Phe. Since it is DL (racemic), why should I care about "low racemization" reagents like T3P or Oxyma?A: You are correct that the stereocenter of the Phe itself is already scrambled. However, high-activity reagents (like HATU) used with strong bases can cause epimerization of the adjacent amino acid in the peptide chain (the one the Phe is coupling to). T3P and Oxyma/COMU are milder on the growing chain while still activating the Phe sufficiently.
Q: The reaction mixture turns black when using HATU. Is this normal?A: No. A black color usually indicates decomposition of the reagent or the presence of amine impurities. HATU solutions should be yellow to orange. Ensure your DMF is "amine-free" (freshly distilled or high-grade).
Q: Can I use microwave heating to force the reaction?A: Yes, but with caution.
COMU: Max 50°C (Oxyma is less thermally stable than HOBt).
TFFH: Very stable, can tolerate 60°C+.
Warning: Microwave heating of DL-amino acids can lead to difficult-to-separate diastereomers if the rest of your peptide is chiral.
Q: My Mth-Phe is at the N-terminus. How do I deprotect it?A: If it is Fmoc-Mth-Phe, standard piperidine deprotection is often too slow due to the methyl group. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) combined with piperidine to drive deprotection to completion.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
[Link]
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Application in Peptide Synthesis.[3][5] Journal of the American Chemical Society, 117(19), 5401–5402.
[Link]
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[4][6] Organic Process Research & Development, 20(2), 140–177.
[Link]
Subirós-Funosas, R., et al. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][10][11][12] Chemistry – A European Journal, 15(37), 9394–9403.[9]
[Link]
HPLC Separation Methods for Mth-DL-Phenylalanine Enantiomers: A Comparative Guide
Executive Briefing Methylthiohydantoin-DL-phenylalanine (Mth-DL-phenylalanine, CAS 30615-87-3) is a critical intermediate in Edman-type peptide sequencing and serves as a vital substrate for the enzyme-catalyzed synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
Methylthiohydantoin-DL-phenylalanine (Mth-DL-phenylalanine, CAS 30615-87-3) is a critical intermediate in Edman-type peptide sequencing and serves as a vital substrate for the enzyme-catalyzed synthesis of D-amino acids. Because the physiological and pharmacological profiles of amino acid enantiomers differ drastically, establishing absolute chiral purity is a non-negotiable step in drug development and biochemical research.
However, Mth-amino acids present a unique chromatographic challenge. The formation of the thiohydantoin ring consumes the
-amine, stripping the molecule of the primary ammonium ion (-NH3+) that traditional amino acid chiral stationary phases (CSPs) rely upon for chiral recognition. As a Senior Application Scientist, I have structured this guide to bypass trial-and-error, providing a mechanistic comparison of viable HPLC methods and self-validating protocols to ensure robust enantioseparation.
Mechanistic Causality: Why Standard CSPs Succeed or Fail
Enantiomers possess identical physicochemical properties in achiral environments; separation requires a transient diastereomeric complex between the analyte and a chiral selector. The structural nuances of Mth-DL-phenylalanine dictate the success of the CSP:
The Crown Ether Failure (Method C - Control) : Crown ether CSPs (e.g., Crownpak CR) are highly effective for underivatized amino acids. They operate via host-guest complexation, where the ether oxygens form multiple hydrogen bonds with a primary ammonium ion[1],[2]. Because the nitrogen in Mth-phenylalanine is locked within the thiohydantoin ring, it cannot form this complex. Attempting to use a Crown Ether CSP for Mth-derivatives will result in co-elution and method failure.
The Cyclodextrin Advantage (Method A) :
-Cyclodextrins (CDs) feature a hydrophobic cavity and a hydrophilic rim. For Mth-DL-phenylalanine, the bulky, aromatic phenyl group is driven into the hydrophobic cavity by a highly aqueous mobile phase. Simultaneously, the carbonyl and thiocarbonyl groups of the thiohydantoin ring form stereoselective hydrogen bonds with the hydroxyl groups on the CD rim, enabling baseline resolution[3].
The Polysaccharide Alternative (Method B) : Cellulose-based CSPs (e.g., Lux Cellulose-2) feature a chiral helical groove. The separation is driven by
interactions with the phenyl ring and dipole-dipole interactions with the thiohydantoin moiety. These columns are highly successful for bulky, protected amino acids (like FMOC or MTH derivatives) under both reversed-phase and normal-phase conditions[4].
Caption: Logical decision matrix for selecting a Chiral Stationary Phase for Mth-amino acids.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance of the three approaches discussed above.
Parameter
Method A: Derivatized -Cyclodextrin
Method B: Polysaccharide CSP
Method C: Crown Ether (Control)
Chiral Selector
R,S-2-hydroxypropyl--cyclodextrin (RSP--CD)
Cellulose tris(3-chloro-4-methylphenylcarbamate)
Chiral Crown Ether
Primary Mechanism
Hydrophobic inclusion + H-bonding
Helical groove dipole/ interactions
Host-guest complexation
Optimal Mobile Phase
Water/Methanol (e.g., 90:10 v/v)
Water/Acetonitrile (Reversed Phase)
Aqueous Perchloric acid (pH 1-2)
Resolution ()
High ()
Very High ()
Fails (Co-elution, )
Causality of Result
Aqueous environment forces the phenyl ring into the CD cavity, maximizing chiral recognition[3].
Broad enantiorecognition for bulky ring-protected amino acids[4].
Lack of primary -NH3+ prevents necessary hydrogen bonding[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . A method is only valid if the internal System Suitability Test (SST) criteria are met prior to sample analysis.
Protocol 1: RSP-
-Cyclodextrin Method (Recommended for Aqueous Solvents)
Adapted from Zhang et al. for modern HPLC systems[3].
1. Mobile Phase Preparation:
Prepare a mixture of Ultrapure Water and HPLC-grade Methanol at a 90:10 (v/v) ratio.
Causality Check: A highly aqueous mobile phase is required. Increasing the organic modifier (Methanol) too much will disrupt the hydrophobic inclusion of the Mth-phenylalanine aromatic ring into the cyclodextrin cavity, destroying resolution.
Degas via ultrasonication for 15 minutes.
2. Chromatographic Conditions:
Column: RSP-
-CD CSP (e.g., Astec Cyclobond I 2000 RSP, 250 x 4.6 mm, 5 µm).
Flow Rate: 0.8 mL/min.
Temperature: 25 °C (Thermostatic control is critical; lower temperatures generally increase inclusion complex stability and resolution).
Detection: UV at 254 nm (optimal for the thiohydantoin and phenyl chromophores).
Injection Volume: 10 µL.
3. Sample Preparation:
Dissolve Mth-DL-phenylalanine standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
4. System Suitability & Self-Validation Checkpoint:
Inject the racemic standard.
Validation Criteria: The system is validated only if the resolution (
) between the D and L enantiomers is , and the tailing factor () is .
Troubleshooting: If
, decrease the Methanol concentration to 5% to force stronger hydrophobic inclusion.
Protocol 2: Polysaccharide Reversed-Phase Method
Ideal for laboratories already utilizing Cellulose-based columns for protected amino acids[4].
Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm).
Mobile Phase: Water / Acetonitrile (typically 60:40 v/v, containing 0.1% Formic Acid to suppress ionization of any trace impurities).
Flow Rate: 1.0 mL/min.
Validation Criteria: Ensure baseline resolution (
) of the racemic standard before proceeding to unknown sample quantification.
Caption: Self-validating HPLC workflow for Mth-DL-phenylalanine enantiomeric separation.
References
Zhang, X., et al. (1996). "The Enantioresolution of Methylthiohydantoin‐Amino Acids on R, S‐2‐hydroxypropyl Derivatized β‐Cyclodextrin Bonded Stationary Phase Using the Water‐Based Mobile Phase." Journal of the Chinese Chemical Society. Available at:[Link]
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Application Notes. Available at: [Link]
"Analysis of Chiral Organic Molecules: Methodology and Applications." Scribd Document Repository. Available at:[Link]
High-Resolution NMR Characterization of Mth-DL-Phenylalanine Conformational Isomers: A Comparative Guide
Executive Summary Methylthiohydantoin-DL-phenylalanine (Mth-DL-phenylalanine) is a vital structural motif utilized in peptidomimetic drug development and Edman degradation sequencing[1]. The molecule exhibits complex ste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methylthiohydantoin-DL-phenylalanine (Mth-DL-phenylalanine) is a vital structural motif utilized in peptidomimetic drug development and Edman degradation sequencing[1]. The molecule exhibits complex stereochemistry, existing as a racemic mixture of enantiomers that dynamically exchange between "folded" and "extended" conformational isomers (rotamers) in solution[2]. Elucidating these specific conformations is critical for understanding receptor-ligand binding affinities. This guide objectively compares the efficacy of Advanced Derivatized β-Cyclodextrin (β-CD) Chiral Solvating Agents (CSAs) against traditional Lanthanide Shift Reagents (LSRs) and Chiral HPLC for the structural elucidation of Mth-DL-phenylalanine.
Mechanistic Overview: The Causality of Chiral Discrimination
In a standard achiral solvent, the D- and L-enantiomers of Mth-DL-phenylalanine yield indistinguishable NMR spectra. To differentiate them, a chiral environment must be introduced to form transient diastereomeric complexes[3].
The structural challenge lies in the rotation around the
bond. The benzyl moiety can adopt a folded conformation (where the aromatic ring sits over the thiohydantoin core) or an extended conformation[2]. Determining the dominant rotamer requires measuring the spatial proximity of protons using 2D NOESY or ROESY NMR[3].
Herein lies the critical failure point of traditional methods: Lanthanide Shift Reagents (LSRs) utilize paramagnetic metal centers (e.g., Europium) to induce large chemical shift differences. However, these unpaired electrons cause Paramagnetic Relaxation Enhancement (PRE), which drastically shortens the
relaxation times[4]. This results in severe line broadening that obliterates the fine -couplings and NOE cross-peaks necessary for conformational assignment.
Conversely, Derivatized β-CD CSAs are diamagnetic. They separate the enantiomeric signals via anisotropic shielding within their chiral hydrophobic cavities while perfectly preserving the intrinsic relaxation pathways required for 2D ROESY analysis[3].
Mechanism of transient diastereomeric complexation for NMR resolution.
Comparative Performance Analysis
The following table summarizes the objective performance metrics of the three primary analytical approaches for characterizing Mth-DL-phenylalanine isomers.
Performance Metric
Derivatized β-CD CSA (Product)
Lanthanide Shift Reagents (LSRs)
Chiral HPLC
Enantiomeric Resolution (ΔΔδ)
High (0.05 - 0.15 ppm)
Very High (>0.20 ppm)
N/A (Baseline separation)
Line Broadening Effect
Minimal (Diamagnetic)
Severe (Paramagnetic)
N/A
Conformational Elucidation
Excellent (Preserves ROE)
Poor (ROE signals destroyed)
None (Separation only)
Sample Recovery
High (Non-destructive)
Low (Complex extraction)
Low (Requires prep-scale)
Analysis Time
~2 Hours (inc. 2D NMR)
~1 Hour
~30 Minutes
Data Interpretation: While Chiral HPLC is superior for preparative physical separation, it provides zero in-solution structural data. LSRs offer rapid signal splitting but sacrifice structural integrity. The Derivatized β-CD CSA is the only system that allows simultaneous enantiomeric resolution and conformational mapping[4].
To ensure rigorous scientific integrity, the following protocol utilizes a self-validating titration method coupled with 2D ROESY. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is explicitly chosen over NOESY because the molecular weight of the CSA-analyte complex (~1500 Da) falls into the intermediate correlation time regime (
), where standard NOE signals can cross zero and disappear[3]. ROESY guarantees positive cross-relaxation peaks regardless of the magnetic field strength.
Step 1: Baseline Sample Preparation
Dissolve 5.0 mg of Mth-DL-phenylalanine in 600 µL of deuterated chloroform (
) or .
Acquire a standard 1D
NMR spectrum (600 MHz recommended) to establish baseline chemical shifts for the proton and the thiohydantoin NH proton.
Step 2: CSA Titration and Optimization
Prepare a stock solution of the Derivatized β-CD CSA (e.g., Heptakis(2,3-di-O-acetyl)-β-cyclodextrin) in the same deuterated solvent.
Add the CSA to the NMR tube in sequential molar equivalents (0.5, 1.0, 1.5, 2.0 eq).
Acquire a 1D
NMR spectrum after each addition.
Validation Check: Monitor the splitting of the
proton signal. Stop titration when the enantiomeric peak separation () exceeds 0.05 ppm, ensuring baseline resolution without oversaturating the solution and increasing viscosity.
Step 3: 2D ROESY Acquisition
Set up a phase-sensitive 2D ROESY experiment.
Set the continuous-wave spin-lock pulse to a low power (e.g., 2-3 kHz) to minimize TOCSY artifacts.
Apply a mixing time (
) of 300 ms. Causality: A 300 ms mixing time is optimal for capturing direct dipole-dipole interactions between the benzyl protons and the thiohydantoin core without allowing spin-diffusion to artificially inflate cross-peak intensities[1].
Acquire 256 increments in the indirect dimension (
) with 16-32 scans per increment.
Step 4: Conformational Deconvolution
Process the 2D data with zero-filling and appropriate window functions (e.g., squared sine bell).
Integrate the cross-peaks between the aromatic protons and the thiohydantoin NH/CH protons.
Calculate the interatomic distances (
) to determine the population ratio of the folded vs. extended rotamers for both the D- and L-enantiomers[2].
Workflow for NMR characterization of Mth-DL-phenylalanine isomers.
Conclusion
For drug development professionals and structural chemists, the choice of analytical reagent dictates the depth of structural insight. While Chiral HPLC and LSRs have their niche applications, the use of a diamagnetic Derivatized β-CD CSA is the only method that preserves the delicate magnetic environment required for 2D ROESY. This allows for the precise, simultaneous determination of both enantiomeric purity and in-solution conformational isomerism of Mth-DL-phenylalanine.
References[3] Chiral Separations: Methods And Protocols - VDOC.PUB -https://vdoc.pub/download/chiral-separations-methods-and-protocols-76ciuh9601c0[2] Crystal structures and conformations of 5-benzyl-2-thiohydantoin and its 1-acetylated derivative - NII.AC.JP -https://ci.nii.ac.jp/naid/110006385570[1] Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.joc.2c01903[4] On Formation of Thiohydantoins from Amino Acids under Acylation Conditions - ResearchGate -https://www.researchgate.net/publication/229986708_On_Formation_of_Thiohydantoins_from_Amino_Acids_under_Acylation_Conditions
Validating purity of commercial Mth-DL-phenylalanine reagents
Validating Purity of Commercial -Methyl-DL-Phenylalanine Reagents: A Comparative Technical Guide Executive Summary In the development of proteolytically stable peptidomimetics, -Methyl-DL-Phenylalanine (often abbreviated...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Purity of Commercial
-Methyl-DL-Phenylalanine Reagents: A Comparative Technical Guide
Executive Summary
In the development of proteolytically stable peptidomimetics,
-Methyl-DL-Phenylalanine (often abbreviated in catalogs as Mth-DL-Phe or -Me-Phe) is a critical building block. Its quaternary carbon center constrains peptide backbone conformation, forcing specific helical structures and blocking enzymatic degradation.
However, commercial reagents vary significantly in quality.[1] Unlike standard proteinogenic amino acids, "Mth" variants are often synthesized via Bucherer-Bergs or Strecker reactions, leading to unique impurity profiles including hydantoins, unreacted ketones, and trace metal catalysts. Furthermore, the "DL" designation implies a racemic mixture, but batch-to-batch variations in enantiomeric ratio (ER) can disastrously affect the binding affinity of the final drug candidate.
This guide provides a self-validating system to qualify these reagents before they enter your synthesis pipeline.
Part 1: The Hidden Risks of "Tech Grade" Reagents
Commercial suppliers often categorize non-proteinogenic amino acids into grades that can be misleading. Below is a comparative analysis of typical commercial specifications versus the rigorous requirements of pharmaceutical development.
Comparative Analysis: Commercial Grades
Feature
Grade A: Pharma/Crystal Grade
Grade B: Synthesis/Tech Grade
Impact on Drug Development
Purity (HPLC)
> 99.0%
> 95.0% or "Report"
Coupling Efficiency: 95% purity implies 5% contaminants that can terminate peptide chains or form deletion sequences.
Chiral Ratio
50:50 (± 2%)
Unspecified (e.g., 40:60 to 60:40)
Potency Shift: If the active isomer is the L-form, a skew toward D-form reduces effective concentration and alters IC50 values.
Water (KF)
< 0.5%
< 2.0%
Weighing Errors: High water content leads to incorrect stoichiometry during solid-phase peptide synthesis (SPPS).
Major Impurity
Phenylalanine (Des-methyl)
5-Methyl-5-benzylhydantoin
Side Reactions: Hydantoins are synthesis intermediates that can act as chain terminators.
Part 2: Strategic Validation Workflow
To ensure data integrity, you must treat incoming reagents as "suspect" until validated. The following decision matrix outlines the Go/No-Go criteria for accepting a batch of Mth-DL-Phe.
Workflow Visualization: The QC Gatekeeper
Figure 1: Decision matrix for qualifying non-proteinogenic amino acid reagents. Note that solubility failure often indicates inorganic salt contamination.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . This means they include internal system suitability checks to ensure the instrument is performing correctly before data is accepted.
Protocol A: Chemical Purity via RP-HPLC
Objective: Detect synthesis byproducts (hydantoins) and des-methyl impurities.
The Challenge:
-Methyl-Phenylalanine is hydrophobic. Standard C18 gradients for peptides often elute it too late or broaden the peak. We use a Perchlorate-based mobile phase to sharpen the peak shape of the free amine.
Instrument Setup:
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Perchloric Acid (
) in Water (pH ~2.0). Note: Perchlorate is superior to TFA for low-UV detection of aromatic rings.
Detection: UV at 215 nm (peptide bond/amide) and 254 nm (phenyl ring).
Methodology:
Gradient: 5% B to 60% B over 20 minutes.
Sample Prep: Dissolve 1 mg/mL in Mobile Phase A.
System Suitability: Inject a standard of L-Phenylalanine.[3] It must elute before
-Methyl-Phe due to lower hydrophobicity. If they co-elute, the gradient is too steep.
Acceptance Criteria:
Main peak area > 98.5%.
No single impurity > 0.5%.
Specific Impurity Check: Look for a peak at Relative Retention Time (RRT) ~0.8. This is often the unmethylated Phenylalanine contaminant.
Protocol B: Chiral Validation via Ligand Exchange
Objective: Confirm the reagent is truly DL (Racemic) and not an off-spec enantiomerically enriched batch.
The Challenge: Derivatization (e.g., Marfey's reagent) is time-consuming and introduces its own kinetic errors. Direct analysis using Crown Ether columns is the authoritative standard for underivatized amino acids containing primary amines.
Instrument Setup:
Column: Crownpak CR(+) (Daicel) or equivalent Crown Ether phase.
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Strictly aqueous.
Temperature: 25°C (Lower temperatures improve separation but increase pressure).
Mechanism of Action:
The crown ether (18-crown-6 derivative) forms a host-guest complex with the ammonium ion (
) of the amino acid. The spatial arrangement of the -methyl and benzyl groups determines the stability of this complex.
Visualizing Chiral Recognition
Figure 2: Mechanism of separation on Crownpak CR(+). The D-isomer typically forms a more stable complex and elutes later than the L-isomer for phenylalanine derivatives.
Methodology:
Isocratic Flow: 100% Aqueous
(pH 1.5). Flow rate 0.4 mL/min.
Sample: Dissolve Mth-DL-Phe in water.
Observation: You should observe two distinct peaks with a resolution (
) > 1.5.
Calculation: Integration Area Ratio = Area(Peak 1) / Area(Peak 2).
Acceptance Criteria:
Ratio must be between 0.95 and 1.05 (indicating a 50:50 mix).
If the ratio is 1.5 or higher, the reagent is not DL; it is likely a failed asymmetric synthesis batch sold as racemic.
Part 4: Data Interpretation & Troubleshooting
Scenario: The "Ghost" Peak
Observation: In Protocol A (Achiral), you see a small peak eluting immediately after the solvent front.
Cause: This is often Ammonium Chloride or inorganic salts remaining from the hydrolysis of the hydantoin intermediate.
Action: While not UV active, high salt content affects weighing. Run a silver nitrate precipitation test or check conductivity. If high, perform a desalting step or reject.
Scenario: Split Peaks in Chiral HPLC
Observation: The peaks in Protocol B look like "shoulders" rather than resolved peaks.
Cause: pH is too high. The amino group must be fully protonated (
) to bind to the crown ether.
Action: Lower the mobile phase pH to 1.5 using Perchloric acid. Do not use phosphate buffers, as cations (, ) compete with the amino acid for the crown ether cavity.
References
Sigma-Aldrich. (2009). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide. Link
Hyun, M. H. (2006). Ligand exchange chromatography for the chiral separation of amino acids and hydroxy acids. Journal of Separation Science. Link
Smolecule. (2024). Purification methods for alpha-L-aspartyl-L-phenylalanine methyl ester and related derivatives. Application Note. Link
BenchChem. (2024). Discovery and Validation of Non-Proteinogenic Amino Acids. Technical Guide. Link
ResearchGate. (2000). Determination of chiral purity of synthetic amino acids by high performance liquid chromatography. Link
Circular Dichroism Analysis of Mth-DL-Phenylalanine Induced Secondary Structures
This guide provides an in-depth technical comparison and protocol for the Circular Dichroism (CD) analysis of MTH-DL-Phenylalanine (Methylthiohydantoin-DL-phenylalanine). Editorial Note: The term "Mth-DL-phenylalanine" r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison and protocol for the Circular Dichroism (CD) analysis of MTH-DL-Phenylalanine (Methylthiohydantoin-DL-phenylalanine).
Editorial Note: The term "Mth-DL-phenylalanine" refers to Methylthiohydantoin-DL-phenylalanine (CAS: 30615-87-3), a cyclized derivative often generated during N-terminal amino acid sequencing (modified Edman/Stark degradation). While standard DL-mixtures are CD-silent, this guide focuses on the induced secondary structures (supramolecular chirality) observed when these derivatives interact with chiral selectors (e.g., Cyclodextrins) or undergo spontaneous symmetry breaking during self-assembly. We also distinguish this from
-Methyl-Phenylalanine (helix inducer) to ensure precise application.
A Comparative Guide for Structural Analysis & Enantiomeric Resolution
Part 1: Technical Foundation & Mechanism
The Analyte: MTH-DL-Phenylalanine
MTH-DL-Phenylalanine is a thiohydantoin derivative. Unlike linear peptides that form
-helices or -sheets, MTH-Phe is a rigid, cyclic small molecule.
Chromophore: The thiohydantoin ring (
) absorbs strongly in the UV region (approx. 260–270 nm), making it an excellent candidate for CD analysis despite its small size.
The "DL" Challenge: As a racemic mixture (DL), MTH-Phenylalanine exhibits a net zero CD signal in isotropic solution because the L- and D-enantiomers cancel each other out.
Induced Secondary Structure (The Solution): To analyze this molecule, researchers induce a supramolecular secondary structure (Induced Circular Dichroism, ICD) by introducing a chiral host (e.g.,
-Cyclodextrin) or analyzing the solid-state self-assembly (films/hydrogels) where chiral symmetry breaking can occur.
Mechanism of Induced CD (ICD)
The "induced secondary structure" refers to the conformational restriction and chiral environment imposed on the MTH-Phe guest by a host molecule.
Host-Guest Complex: The benzyl side chain of MTH-Phe inserts into the hydrophobic cavity of a chiral selector (e.g.,
-Cyclodextrin).
Chiral Perturbation: The chiral host breaks the symmetry of the electronic environment around the achiral thiohydantoin chromophore.
Signal Generation: This interaction induces a Cotton effect (ICD) in the 260–270 nm region. The sign and magnitude of this peak correlate with the specific enantiomer (L or D) preferentially bound or the geometry of insertion.
Part 2: Comparative Analysis of Derivatives
To select the right derivative for your structural study, compare MTH-Phe with its alternatives.
Note: If your goal is to induce helical peptides , use
-Methyl-Phe. If your goal is chiral analysis of residues , use MTH-Phe.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the generation of Induced Circular Dichroism (ICD) spectra for MTH-DL-Phenylalanine using a Cyclodextrin (CDx) host to resolve the enantiomeric contributions.
The following diagram illustrates the workflow for analyzing MTH-DL-Phenylalanine, distinguishing between the "Silent" racemic state and the "Active" induced state.
Caption: Workflow showing how chiral hosts induce CD signals in racemic MTH-Phenylalanine, enabling structural analysis.
Part 5: Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
HT Voltage > 700V
Sample too concentrated or solvent absorbs UV (e.g., Acetone).
Dilute sample or switch to Methanol/Water.
No CD Signal (with Host)
Binding affinity is too weak ( low) or racemization is fast.
Increase host concentration or lower temperature (stabilizes complex).
Signal Drift
Photodecomposition of Thiohydantoin.
Use a fresh sample; minimize exposure to short-wave UV.
Unexpected Peak Shift
pH-dependent tautomerization of the thiohydantoin ring.
Buffer the solution at pH 7.0; avoid extreme pH.
References
Circular Dichroism of Amino Acid Deriv
Source: ChemPhysChem, 2015.
Context: Analysis of CD signals in single amino acid building blocks and their deriv